Nastorazepide hemicalcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNGUKRKXEPEL-LJWMURKVSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H70CaN8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187905 | |
| Record name | Z 360 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343326-69-2 | |
| Record name | Z 360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343326692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z 360 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NASTORAZEPIDE CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ3I1DMI8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Nastorazepide Hemicalcium: A Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nastorazepide hemicalcium, also known as Z-360, is a potent and selective, orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor. As a 1,5-benzodiazepine derivative, it has demonstrated significant potential in pre-clinical and clinical research, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinity, and the signaling pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development.
Introduction
The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the brain and gastrointestinal tract.[1] Its activation by the peptide hormones gastrin and cholecystokinin (CCK) triggers a cascade of intracellular signaling events that regulate gastric acid secretion, cell growth, and neurotransmission.[1][2] The overexpression of the CCK2 receptor in various malignancies, including pancreatic, colorectal, and medullary thyroid cancers, has made it a compelling target for therapeutic intervention.[3]
This compound has emerged as a leading candidate for targeting the CCK2 receptor. Its high affinity and selectivity, coupled with its oral bioavailability, position it as a promising therapeutic agent.[3][4] This guide delves into the core technical aspects of this compound to support its evaluation and application in research and drug development.
Chemical Properties
| Property | Value |
| Chemical Name | calcium;3-[[[(3R)-5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate |
| Synonyms | Z-360, YF476 |
| Molecular Formula | C₅₈H₇₀CaN₈O₁₀ |
| Molecular Weight | 1079.3 g/mol |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the CCK2 receptor, thereby inhibiting the binding of its endogenous ligands, gastrin and CCK.[4] This blockade prevents the activation of downstream signaling pathways that are implicated in cellular proliferation, survival, and angiogenesis.[4][5]
The CCK2 receptor primarily couples to Gq and Gα12/13 proteins.[2][5] Upon activation by an agonist, these G-proteins initiate a signaling cascade that includes:
-
Activation of Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Activation of Protein Kinase C (PKC): Elevated intracellular Ca2+ and DAG together activate PKC, which in turn phosphorylates a variety of downstream targets.[2]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways: The activation of the CCK2 receptor also leads to the stimulation of the MAPK/ERK and PI3K/Akt signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival.[2][5]
By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream events.[4]
Signaling Pathway Diagram
Quantitative Data
The binding affinity and potency of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound
| Receptor | Species | Radioligand | Kᵢ (nM) | Kₑ (nM) | Reference |
| CCK2 | Human | [³H]CCK-8 | 0.47 | - | [4] |
| CCK2 | Human | - | - | 0.47 | [2] |
| CCK1 | Human | - | - | - | Selectivity vs. CCK1R = 672-fold[2] |
Table 2: Functional Antagonism of Nastorazepide (YF476)
| Assay | Cell Type | Agonist | IC₅₀ (nM) | Reference |
| Pancreastatin Secretion | Isolated Rat ECL Cells | Gastrin | 2.7 |
Experimental Protocols
CCK2 Receptor Competition Binding Assay
This protocol is adapted from a study on Z-360 analogs and is suitable for determining the binding affinity of this compound.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human CCK2 receptor through a competitive binding assay.
Materials:
-
HEK293 cells stably transfected with the human CCK2 receptor (HEK293-hCCK2R).
-
[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin-17 (Radioligand).
-
This compound (Test compound).
-
Unlabeled gastrin-17 (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCCK2R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled gastrin-17 (at a high concentration, e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Transfer the contents of each well to a 96-well filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of nastorazepide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines a general workflow for evaluating the efficacy of this compound in a mouse model of pancreatic cancer.
Objective: To assess the anti-tumor activity of this compound in a subcutaneous pancreatic cancer xenograft model.
Materials:
-
Human pancreatic cancer cell line (e.g., MIA PaCa-2).
-
Immunocompromised mice (e.g., athymic nude mice).
-
This compound.
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Matrigel (optional, to enhance tumor engraftment).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation:
-
Culture MIA PaCa-2 cells under standard conditions.
-
Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include body weight changes, survival, and analysis of tumor tissue at the end of the study.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment and control groups over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Experimental Workflow Diagrams
Conclusion
This compound is a highly selective and potent CCK2 receptor antagonist with a well-defined mechanism of action. Its ability to block gastrin- and CCK-mediated signaling pathways provides a strong rationale for its investigation in CCK2 receptor-driven diseases, particularly cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising compound. The continued investigation of this compound is warranted to fully elucidate its clinical utility. investigation of this compound is warranted to fully elucidate its clinical utility.
References
- 1. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Introducing in vivo pancreatic cancer models for the study of new therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist Z-360 in combination with gemcitabine in patients with advanced pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacological Profile and Binding Affinity of Nastorazepide (Z-360)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nastorazepide, also known as Z-360, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor.[1][2] A member of the 1,5-benzodiazepine class of compounds, Nastorazepide has demonstrated significant potential in preclinical and clinical studies for the treatment of conditions associated with CCK-2 receptor activation, including certain types of cancer and pain.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Nastorazepide, with a focus on its binding affinity, selectivity, and the experimental methodologies used for its characterization.
Pharmacological Profile
Nastorazepide is a non-peptide small molecule that functions as a competitive antagonist at the CCK-2 receptor.[3] Its primary mechanism of action involves blocking the binding of endogenous ligands, such as gastrin and cholecystokinin (CCK), to the CCK-2 receptor, thereby inhibiting the downstream signaling cascades initiated by receptor activation.[3]
Mechanism of Action
The CCK-2 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq alpha subunit.[3] Upon activation by its endogenous ligands, the CCK-2 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological processes, including gastric acid secretion, anxiety, and cell proliferation.[3] Nastorazepide exerts its pharmacological effects by competitively binding to the CCK-2 receptor and preventing this signaling cascade.
Therapeutic Indications
The antagonistic action of Nastorazepide at the CCK-2 receptor has been explored for several therapeutic applications:
-
Oncology: The CCK-2 receptor is overexpressed in various tumors, including pancreatic, colorectal, and medullary thyroid cancers. Gastrin, acting through the CCK-2 receptor, can promote tumor growth. By blocking this interaction, Nastorazepide has shown anti-tumor activity in preclinical models.
-
Pain Management: The CCK-2 receptor is involved in the modulation of pain perception. Nastorazepide has demonstrated analgesic effects in animal models of inflammatory and cancer-related pain.[1]
Binding Affinity and Selectivity
The high affinity and selectivity of Nastorazepide for the CCK-2 receptor are key attributes of its pharmacological profile.
Quantitative Binding Data
The binding affinity of Nastorazepide has been determined through radioligand binding assays. The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are common measures of affinity.
| Receptor | Ligand | Parameter | Value (nM) | Species | Reference |
| Human CCK-2 | [3H]CCK-8 | Ki | 0.47 | Human | [1][2] |
| Human CCK-2 | Not Specified | Kd | 0.47 | Human | [3] |
| Human CCK-1 | Not Specified | Selectivity Ratio | 672-fold vs. CCK-2 | Human | [3] |
Note: A lower Ki or Kd value indicates a higher binding affinity. The selectivity ratio indicates that Nastorazepide is 672 times more potent at binding to the CCK-2 receptor compared to the CCK-1 receptor.[3]
Experimental Protocols
The following sections detail the methodologies typically employed to characterize the binding affinity and functional activity of Nastorazepide.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of Nastorazepide for the human CCK-2 receptor.
Objective: To determine the binding affinity of Nastorazepide for the human CCK-2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CCK-2 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]CCK-8 (Cholecystokinin Octapeptide, tritiated).
-
Test Compound: Nastorazepide (Z-360).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-2 receptor ligand (e.g., 1 µM unlabeled CCK-8).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the human CCK-2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]CCK-8, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]CCK-8, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of Nastorazepide, 50 µL of [3H]CCK-8, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nastorazepide concentration.
-
Determine the IC50 value (the concentration of Nastorazepide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Antagonism Assay
This protocol describes a functional assay to determine the IC50 of Nastorazepide in inhibiting gastrin-stimulated intracellular signaling.
Objective: To determine the functional potency of Nastorazepide by measuring its ability to inhibit gastrin-stimulated inositol phosphate accumulation in cells expressing the CCK-2 receptor.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human CCK-2 receptor (e.g., AGS cells, CHO-CCK2R).
-
Agonist: Gastrin-I or CCK-8.
-
Test Compound: Nastorazepide (Z-360).
-
Labeling Reagent: [3H]myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Lysis Buffer: 0.1 M Formic Acid.
-
Anion exchange columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells to near confluency in 24-well plates. Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 18-24 hours.
-
Pre-incubation with Antagonist: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of Nastorazepide for 15-30 minutes at 37°C.
-
Stimulation with Agonist: Add a fixed concentration of gastrin (typically the EC80 concentration for inositol phosphate accumulation) to the wells and incubate for 30-60 minutes at 37°C.
-
Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer. Collect the cell lysates.
-
Separation of Inositol Phosphates: Apply the lysates to anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Scintillation Counting: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the Nastorazepide concentration.
-
Determine the IC50 value (the concentration of Nastorazepide that inhibits 50% of the gastrin-stimulated response) using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of the CCK-2 Receptor
Caption: CCK-2 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Functional Antagonism
Caption: Logic of Functional Antagonism Assay.
References
The Role of Nastorazepide (Z-360) in Gastrin-Mediated Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin, a peptide hormone, plays a significant role in gastrointestinal physiology and has been implicated in the proliferation and progression of several cancers, particularly those of the gastrointestinal tract like pancreatic and gastric cancer.[1][2] Its effects are primarily mediated through the cholecystokinin-2 receptor (CCK2R), a G-protein coupled receptor.[1][3] Nastorazepide (Z-360), a potent and selective, orally active CCK2R antagonist, has emerged as a key investigational compound for disrupting these pathological pathways.[4][5] This technical guide provides an in-depth overview of Nastorazepide's mechanism of action, its impact on gastrin-mediated signaling, and a summary of the experimental data and protocols used in its evaluation.
Introduction to Nastorazepide (Z-360)
Nastorazepide is a 1,5-benzodiazepine derivative that functions as a highly selective antagonist of the gastrin/cholecystokinin-2 receptor (CCK2R).[4][6] It exhibits potent inhibitory activity, preventing the binding of gastrin and cholecystokinin (CCK) to the CCK2R, thereby blocking the initiation of downstream signaling cascades that promote tumor growth, angiogenesis, and cell survival.[4][7][8]
The Gastrin/CCK2R Signaling Axis
Gastrin binding to the CCK2R on cancer cells initiates a complex network of intracellular signaling pathways. A primary pathway involves the activation of Gq and Gα12/13 proteins.[9][10] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger an increase in intracellular calcium (Ca2+) and activate Protein Kinase C (PKC).[9][10]
Furthermore, CCK2R activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the stimulation of downstream pathways including the mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[3][8][9] These pathways are crucial regulators of cell proliferation, apoptosis, and angiogenesis.[11] For instance, activated Akt (also known as Protein Kinase B) phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression.[4]
Mechanism of Action of Nastorazepide
Nastorazepide exerts its anti-tumor effects by competitively binding to the CCK2R, preventing gastrin from activating the receptor.[5][7] This blockade directly inhibits the downstream signaling pathways that are aberrantly activated in certain cancers. A key consequence of Nastorazepide's action is the reduction of Akt phosphorylation, a critical step in the PI3K/Akt survival pathway.[4][7] By inhibiting gastrin-induced anti-apoptotic effects, Nastorazepide can suppress tumor growth.[4] Additionally, it has been shown to inhibit the expression of factors like Interleukin-1β (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-inducible factor 1-alpha (HIF-1α), which are involved in inflammation, angiogenesis, and tumor progression.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Nastorazepide (Z-360).
Table 1: In Vitro Binding Affinity of Nastorazepide
| Parameter | Value | Receptor | Ligand | Source |
|---|---|---|---|---|
| Ki | 0.47 nM | Human CCK-2 Receptor | [3H]CCK-8 | [4][5] |
| Selectivity vs CCK-1R | 672-fold | - | - |[4] |
Table 2: In Vivo Efficacy of Nastorazepide in Pancreatic Cancer Xenograft Models
| Cancer Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Source |
|---|---|---|---|---|---|
| MiaPaCa2 Subcutaneous Xenograft | Nastorazepide | 10 mg/kg, p.o., daily | 21 days | 16.5% (weight) | [4] |
| MiaPaCa2 Subcutaneous Xenograft | Nastorazepide | 30 mg/kg, p.o., daily | 21 days | 39.6% (weight) | [4] |
| MiaPaCa2 Subcutaneous Xenograft | Nastorazepide | 100 mg/kg, p.o., daily | 21 days | 41.7% (weight) | [4][7] |
| PANC-1 Subcutaneous Xenograft | Nastorazepide + Gemcitabine | Not specified | Not specified | 27.1% (vs Gemcitabine alone) | [7] |
| PANC-1 Orthotopic Xenograft | Nastorazepide + Gemcitabine | Not specified | Not specified | Significantly prolonged survival |[7] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of Nastorazepide.
CCK2 Receptor Binding Assay
This assay quantifies the affinity of Nastorazepide for the CCK2R.
-
Objective: To determine the inhibitory constant (Ki) of Nastorazepide.
-
Materials:
-
Cell membranes expressing human CCK2R.
-
Radiolabeled ligand: [3H]Cholecystokinin-8 ([3H]CCK-8).
-
Nastorazepide (Z-360) at various concentrations.
-
Binding buffer (e.g., Tris-HCl based buffer with MgCl2, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the CCK2R-expressing membranes with a fixed concentration of [3H]CCK-8 and varying concentrations of Nastorazepide.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of Nastorazepide that inhibits 50% of the specific binding of [3H]CCK-8).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Pancreatic Cancer Xenograft Model
This model assesses the anti-tumor efficacy of Nastorazepide in a living organism.
-
Objective: To evaluate the effect of Nastorazepide on tumor growth and survival.
-
Materials:
-
Protocol:
-
Tumor Implantation (Subcutaneous): Inject a suspension of pancreatic cancer cells (e.g., 1 x 106 cells in 100 µL) subcutaneously into the flank of the mice.[9]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).
-
Treatment: Randomize mice into control and treatment groups. Administer Nastorazepide orally (e.g., daily by gavage) at specified doses. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width2). Monitor animal body weight and general health.
-
Endpoint: At the end of the study (e.g., after 3 weeks), euthanize the mice, and excise and weigh the tumors. For survival studies, monitor until a pre-defined endpoint is reached.
-
Analysis: Compare tumor growth rates, final tumor weights, and survival times between the treatment and control groups.
-
Western Blot for Akt Phosphorylation
This technique is used to measure the levels of activated Akt protein.
-
Objective: To determine if Nastorazepide inhibits gastrin-induced Akt phosphorylation.
-
Materials:
-
CCK2R-expressing cancer cells.
-
Gastrin.
-
Nastorazepide (Z-360).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt.[13][14]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
Cell Treatment: Culture cells and serum-starve them. Pre-treat with Nastorazepide for a specified time, then stimulate with gastrin.
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity. To normalize, strip the membrane and re-probe with an antibody for total Akt. Compare the ratio of phospho-Akt to total Akt across different treatment conditions.
-
Conclusion
Nastorazepide (Z-360) is a well-characterized, potent, and selective CCK2R antagonist that effectively disrupts gastrin-mediated signaling pathways implicated in cancer progression. By blocking the receptor, Nastorazepide inhibits downstream cascades, most notably the PI3K/Akt pathway, leading to reduced cell proliferation and survival. Preclinical data strongly support its anti-tumor activity, particularly in pancreatic cancer models, both as a monotherapy and in combination with standard chemotherapy agents like gemcitabine. The experimental protocols outlined here provide a framework for the continued investigation and development of CCK2R antagonists as a targeted therapeutic strategy for gastrin-dependent malignancies.
References
- 1. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 4. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Nastorazepide Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nastorazepide, also known as Z-360, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in various physiological processes. As a 1,5-benzodiazepine derivative, its intricate structure and stereochemistry are key to its high-affinity binding. This document provides a comprehensive overview of the chemical properties, a detailed multi-step synthesis of the Nastorazepide core, and its subsequent conversion to the hemicalcium salt form. Furthermore, it outlines the key signaling pathway associated with its mechanism of action. All quantitative data is presented in tabular format, and logical workflows are visualized using diagrams to facilitate a clear understanding for research and development purposes.
Chemical Structure and Properties
Nastorazepide hemicalcium is a salt consisting of two molecules of the parent compound, (R)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoic acid, and one calcium ion (Ca²⁺). The stereochemistry at the C3 position of the benzodiazepine ring is crucial for its biological activity.
Chemical Structure of this compound:
(A 2D representation of the chemical structure would be depicted here, showing two Nastorazepide molecules ionically bonded to a central calcium atom.)
The key physicochemical and pharmacological properties of Nastorazepide and its hemicalcium salt are summarized below.
| Property | Value |
| Compound Name | This compound (Z-360) |
| Systematic Name | Calcium bis((R)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1][2]diazepin-3-yl)ureido)benzoate) |
| Molecular Formula | C₅₈H₇₀CaN₈O₁₀ |
| Molecular Weight | 1079.3 g/mol |
| Parent Compound | Nastorazepide |
| Parent Formula | C₂₉H₃₆N₄O₅ |
| Parent Molecular Weight | 520.62 g/mol |
| Receptor Target | Cholecystokinin-2 (CCK-2) Receptor |
| Binding Affinity (Ki) | 0.47 nM for human CCK-2 receptor[1][3] |
| Mechanism of Action | Competitive Antagonist |
Synthesis of Nastorazepide
The synthesis of Nastorazepide is a multi-step process that involves the construction of the core 1,5-benzodiazepine ring system with the correct stereochemistry, followed by functionalization. The following workflow outlines a plausible synthetic route based on established methodologies for creating complex benzodiazepine derivatives.
References
- 1. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5817808A - Process for preparing benzodiazepine derivatives - Google Patents [patents.google.com]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Nastorazepide (Z-360): A Technical Guide on its Potential Antineoplastic Activity in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nastorazepide (formerly Z-360) is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor implicated in the proliferation and survival of various cancer cells, particularly in pancreatic and gastrointestinal tumors. This technical guide provides a comprehensive overview of the preclinical data supporting the antineoplastic potential of nastorazepide. It details the compound's mechanism of action, summarizes key quantitative in vivo and in vitro data, and provides detailed experimental protocols from pivotal studies. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.
Introduction
The gastrin/CCK-2 receptor signaling pathway plays a crucial role in the pathophysiology of several cancers.[1] Ligands such as gastrin and cholecystokinin can promote tumor growth, angiogenesis, and inhibit apoptosis upon binding to the CCK-2 receptor.[1][2] Nastorazepide, a 1,5-benzodiazepine derivative, has emerged as a promising therapeutic agent that competitively inhibits this pathway.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents like gemcitabine, and to modulate key downstream signaling cascades involved in cell survival and angiogenesis.[3][5][6]
Mechanism of Action
Nastorazepide exerts its antineoplastic effects by binding with high affinity to the CCK-2 receptor, thereby blocking the downstream signaling initiated by its natural ligands.[3][5] This blockade leads to the inhibition of several critical cellular processes that contribute to tumor progression:
-
Inhibition of Anti-Apoptotic Signaling: Nastorazepide has been shown to counteract the anti-apoptotic effects of gastrin. This is achieved by downregulating the expression of key anti-apoptotic proteins, including survivin, X-linked inhibitor of apoptosis protein (XIAP), and myeloid cell leukemia-1 (Mcl-1).[7]
-
Modulation of Pro-Survival Pathways: The CCK-2 receptor is known to activate the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. Nastorazepide has been demonstrated to reduce the phosphorylation of Akt, thereby inhibiting this pro-survival cascade.[5]
-
Suppression of Angiogenesis: Nastorazepide can inhibit the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 alpha (HIF-1α), key mediators of tumor angiogenesis.[3][6]
The following diagram illustrates the proposed signaling pathway affected by nastorazepide.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of nastorazepide.
Table 1: In Vitro Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| Nastorazepide (Z-360) | Human CCK-2 | 0.47 | [3][5] |
Table 2: In Vivo Antitumor Efficacy in MIA PaCa-2 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Weight (mg) ± SD | % Inhibition | p-value vs. Vehicle | Reference |
| Vehicle | - | 1024 ± 115 | - | - | [7] |
| Nastorazepide | 100 mg/kg, p.o., daily | 603 ± 87 | 41.1 | < 0.01 | [7] |
| Gemcitabine | 100 mg/kg, i.p., twice a week | 458 ± 73 | 55.3 | < 0.01 | [7] |
| Nastorazepide + Gemcitabine | As above | 267 ± 45 | 73.9 | < 0.01 | [7] |
Table 3: Effect on Anti-Apoptotic Gene Expression in MIA PaCa-2 Xenografts
| Gene | Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) | p-value vs. Vehicle | Reference |
| Survivin | Nastorazepide | 0.62 | < 0.05 | [7] |
| Nastorazepide + Gemcitabine | 0.41 | < 0.01 | [7] | |
| XIAP | Nastorazepide | 0.71 | < 0.05 | [7] |
| Nastorazepide + Gemcitabine | 0.55 | < 0.01 | [7] | |
| Mcl-1 | Nastorazepide | 0.75 | < 0.05 | [7] |
| Nastorazepide + Gemcitabine | 0.60 | < 0.01 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Shiomi et al., 2017.[7]
In Vitro Studies
-
Cell Lines and Culture:
-
Human pancreatic cancer cell line MIA PaCa-2 was used.
-
For specific assays, MIA PaCa-2 cells were stably transfected to express the human CCK-2 receptor.
-
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
MIA PaCa-2 cells expressing human CCK-2R were seeded in 96-well plates.
-
Cells were treated with varying concentrations of nastorazepide in the presence of gastrin-17 to induce apoptosis inhibition.
-
After a 24-hour incubation period, caspase-3/7 activity was measured using a commercially available luminescent assay kit according to the manufacturer's instructions.
-
In Vivo Studies
-
Animal Model:
-
Male BALB/c nude mice (5-6 weeks old) were used.
-
Mice were housed in a specific-pathogen-free environment.
-
-
Subcutaneous Xenograft Model:
-
MIA PaCa-2 cells (5 x 106 cells in 0.1 mL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor growth was monitored, and treatments were initiated when tumor volumes reached approximately 100-150 mm3.
-
Nastorazepide was administered orally (p.o.) once daily.
-
Gemcitabine was administered intraperitoneally (i.p.) twice a week.
-
Tumor volume was calculated using the formula: (length x width2) / 2.
-
At the end of the study, tumors were excised and weighed.
-
-
TUNEL Staining for Apoptosis:
-
Excised tumor tissues were fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Tissue sections were prepared and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect apoptotic cells.
-
-
Real-time PCR for Gene Expression Analysis:
-
Total RNA was extracted from tumor tissues using a suitable RNA isolation kit.
-
cDNA was synthesized from the RNA templates.
-
Quantitative real-time PCR was performed using specific primers for survivin, XIAP, Mcl-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The workflow for the preclinical evaluation of nastorazepide is depicted in the following diagram.
Conclusion and Future Directions
The preclinical data strongly suggest that nastorazepide holds significant promise as an antineoplastic agent, particularly for pancreatic cancer. Its well-defined mechanism of action, targeting the CCK-2 receptor and subsequently inhibiting key survival and angiogenic pathways, provides a solid rationale for its clinical development. The synergistic effects observed with gemcitabine are particularly noteworthy, suggesting a potential role for nastorazepide in combination chemotherapy regimens.
Further research is warranted to fully elucidate the intricate downstream effects of nastorazepide and to identify predictive biomarkers for patient stratification. Clinical trials are essential to validate these preclinical findings and to establish the safety and efficacy of nastorazepide in cancer patients.
The logical relationship between the observed effects and the proposed mechanism of nastorazepide is summarized below.
References
- 1. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 2. Comparative effects of selected drug combinations on the growth of a human pancreatic carcinoma cell line (MIA PaCa-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 4. "HMJ-38 against the gemcitabine-resistant MIA-PaCa-2 pancreatic cancer cells" by Mann-Jen Hour, Fuu‑ Jen Tsai et al. [biomedicinej.com]
- 5. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-360, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving Nastorazepide Hemicalcium for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nastorazepide (Z-360) is a potent and orally active 1,5-benzodiazepine derivative that functions as a gastrin/CCK-2 receptor antagonist.[1] It has demonstrated potential in various research areas, including oncology, where it has been shown to inhibit tumor growth and metastasis in pancreatic and colorectal cancer models.[1] Proper dissolution and formulation of Nastorazepide hemicalcium are critical for ensuring accurate dosing and obtaining reliable results in in vivo animal studies. This document provides a detailed protocol for the preparation of this compound for oral and intraperitoneal administration.
Quantitative Data Summary
For in vivo studies, this compound is typically prepared as a suspension. The following table summarizes the key quantitative parameters for preparing a dosing solution.
| Parameter | Value | Notes |
| Stock Solution | ||
| Solvent | DMSO | Dimethyl sulfoxide is used to initially dissolve the compound. |
| Concentration | 20.8 mg/mL | This stock solution is then diluted in the vehicle solution. |
| Vehicle Solution | ||
| Composition | 20% SBE-β-CD in Saline | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is used as a solubilizing and stabilizing agent. |
| Preparation | Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline. | Ensure the powder is completely dissolved until the solution is clear. |
| Storage | 4°C for up to one week | Store the vehicle solution under refrigeration to maintain its stability. |
| Final Dosing Solution | ||
| Preparation Method | Add 100 µL of DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline. | This creates a 10-fold dilution of the stock solution, resulting in a suspended solution suitable for in vivo administration.[1] |
| Final DMSO Concentration | 10% | It is important to consider the potential effects of the final DMSO concentration on the animal model. |
| Administration Routes | Oral (p.o.) and Intraperitoneal (i.p.) injection | The suspended solution is suitable for both routes of administration.[1] |
Experimental Protocols
Materials:
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) powder
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh 2 g of SBE-β-CD powder.
-
Measure 10 mL of sterile saline.
-
In a sterile container, add the SBE-β-CD powder to the saline.
-
Mix thoroughly until the powder is completely dissolved and the solution is clear. A magnetic stirrer can be used to facilitate dissolution.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile container.
-
Store the prepared vehicle solution at 4°C for a maximum of one week.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder to prepare a 20.8 mg/mL stock solution.
-
Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
Materials:
-
This compound stock solution (20.8 mg/mL in DMSO)
-
20% SBE-β-CD in Saline (vehicle solution)
-
Sterile microcentrifuge tubes
Procedure:
-
For every 1 mL of final dosing solution required, add 100 µL of the this compound stock solution to a sterile microcentrifuge tube.
-
Add 900 µL of the 20% SBE-β-CD in Saline vehicle solution to the same tube.
-
Mix the solution thoroughly by vortexing to ensure a uniform suspension.
-
The final suspended solution is now ready for oral or intraperitoneal administration to animals.
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
Nastorazepide acts as a CCK-2 receptor antagonist. By blocking this receptor, it can inhibit downstream signaling pathways that are often implicated in cancer cell proliferation and survival.
Caption: Simplified signaling pathway of Nastorazepide as a CCK-2 receptor antagonist.
References
Application Notes and Protocols for Nastorazepide in Rodent Cancer Models
For Research Use Only. Not for use in humans.
Introduction
Nastorazepide (also known as Z-360) is a selective, orally active antagonist of the gastrin/cholecystokinin-2 (CCK-2) receptor, which belongs to the 1,5-benzodiazepine class of compounds.[1][2] The CCK-2 receptor and its ligand, gastrin, are implicated in the proliferation and progression of various cancers, particularly those of the gastrointestinal tract like pancreatic and gastric cancers.[1][3] By blocking the CCK-2 receptor, Nastorazepide disrupts signaling pathways that promote tumor cell growth, survival, and metastasis.[1][2] Preclinical studies in rodent models have demonstrated its potential as an antineoplastic agent.[1]
Mechanism of Action
Nastorazepide exerts its antitumor effects by binding with high affinity to the CCK-2 receptor (Kᵢ = 0.47 nM), preventing its activation by gastrin.[1] This blockade inhibits downstream signaling cascades that are crucial for cancer cell proliferation and survival. Specifically, Nastorazepide has been shown to inhibit the production of interleukin-1β (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1α (HIF-1α).[1] Furthermore, it reduces the phosphorylation of key signaling proteins such as Akt and NR2B.[1] In gastric cancer cells, the gastrin-CCK2R axis has been shown to induce cyclooxygenase-2 (COX-2) expression through a JAK2/STAT3/PI3K/Akt pathway, which is involved in its proliferative effects.[3]
Caption: Nastorazepide blocks Gastrin-induced CCK-2R signaling.
Recommended Dosage in Rodent Cancer Models
The optimal dosage of Nastorazepide can vary depending on the cancer cell line, rodent model, and therapeutic strategy (monotherapy vs. combination therapy). The following tables summarize dosages from preclinical studies.
Table 1: Nastorazepide Monotherapy in Xenograft Models
| Cancer Model Cell Line | Animal Model | Dosage Range (mg/kg) | Route of Admin. | Dosing Schedule | Efficacy Summary |
| MiaPaCa2 (Pancreatic) | Nude Mice | 10 - 100 mg/kg | Oral (p.o.) | Once daily for 21 days | Dose-dependent tumor growth inhibition. 16.5%, 39.6%, and 41.7% inhibition at 10, 30, and 100 mg/kg, respectively.[1] |
| C170HM2 (Colorectal) | Mice | 3 - 100 mg/kg | Oral (p.o.) | Once daily | Inhibited liver metastasis.[1] |
| MGLVA1 (Ascites) | Mice | 3 - 100 mg/kg | Oral (p.o.) | Once daily | Increased survival.[1] |
Table 2: Nastorazepide Combination Therapy
| Cancer Model Cell Line | Animal Model | Combination Agent | Nastorazepide Dosage | Route of Admin. | Dosing Schedule | Efficacy Summary |
| PAN-1 (Pancreatic) | Orthotopic Mouse Model | Gemcitabine | Not specified, but effective in combo | Oral (p.o.) | Not specified | Inhibited both tumor area and weight in combination; monotherapy did not suppress basal tumor metrics.[1] |
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies using Nastorazepide in rodent xenograft models. These should be adapted to specific experimental designs and institutional guidelines (IACUC).
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating anti-tumor agents.[4][5][6]
-
Cell Culture: Culture human cancer cells (e.g., MiaPaCa2) in the recommended complete medium. Harvest cells during the exponential growth phase (70-80% confluency).[4]
-
Animal Model: Use immunocompromised mice (e.g., female athymic Nude or NSG mice), typically 6-8 weeks old.[7] Allow for a 3-5 day acclimatization period.[4]
-
Cell Preparation for Injection:
-
Wash harvested cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.[4] Viability should be >95%.
-
Resuspend cells in a sterile medium or PBS at the desired concentration (e.g., 3.0 x 10⁶ cells per injection volume).[4] Keep cells on ice to maintain viability.[8]
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[4]
-
-
Tumor Growth Monitoring:
-
Vehicle Preparation: The vehicle (placebo control) should be appropriate for the administration route and solubility of Nastorazepide. Consult formulation data for the specific compound lot.
-
Nastorazepide Formulation: Prepare Nastorazepide fresh daily. For oral administration (p.o.), suspend the required amount of Nastorazepide powder in the chosen vehicle. Ensure a homogenous suspension through vortexing or sonication.
-
Administration:
-
Administer the prepared solution or suspension to the mice via oral gavage using a proper gauge feeding needle.[9]
-
The volume is typically based on the animal's body weight (e.g., 0.1 mL per 10 g of body mass).[9]
-
The control group should receive an equivalent volume of the vehicle.
-
Administer according to the dosing schedule determined for the study (e.g., once daily for 21 days).[1]
-
Caption: Workflow for a typical in vivo xenograft study.
-
Efficacy: The primary efficacy endpoint is typically tumor growth inhibition (TGI). Continue to measure tumor volume throughout the study.
-
Toxicity Monitoring: Monitor animal health daily. Key indicators of toxicity include:
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after the treatment period is complete. Tissues can be harvested for further analysis (e.g., histology, biomarker analysis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Gastrin acting on the cholecystokinin2 receptor induces cyclooxygenase-2 expression through JAK2/STAT3/PI3K/Akt pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nastorazepide in Cancer-Induced Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-induced pain is a debilitating condition that significantly impairs the quality of life for patients. The development of novel analgesics to manage this complex pain state is a critical area of research. Nastorazepide (also known as Z-360) is a potent and selective, orally active antagonist of the cholecystokinin-2 receptor (CCK2R).[1] Emerging preclinical evidence suggests that Nastorazepide may be an effective therapeutic agent for mitigating cancer-induced pain by modulating key signaling pathways involved in central sensitization. These application notes provide detailed protocols for utilizing Nastorazepide in a murine model of cancer-induced pain, specifically focusing on cancer-induced bone pain (CIBP), and assessing its analgesic efficacy through behavioral assays.
Mechanism of Action
Nastorazepide is a 1,5-benzodiazepine derivative that acts as a gastrin/CCK-2 receptor antagonist with high affinity.[2] In the context of cancer pain, tumor cells and associated inflammatory cells can release mediators that lead to the production of interleukin-1β (IL-1β). IL-1β can, in turn, upregulate the expression of ephrin B1 and promote the phosphorylation of the NMDA receptor subunit NR2B in the spinal cord. This cascade contributes to the central sensitization and hyperexcitability of neurons, leading to pain hypersensitivity. Nastorazepide is believed to exert its analgesic effects by blocking the CCK2R, which leads to the suppression of IL-1β production, thereby preventing the subsequent upregulation of ephrin B1 and phosphorylation of NR2B.[2]
Data Presentation
The following table summarizes the expected quantitative data from a study evaluating the anti-allodynic effects of Nastorazepide in a murine cancer-induced bone pain model. The data is presented as the paw withdrawal threshold (in grams) in response to mechanical stimulation using the von Frey test.
| Treatment Group | Day 0 (Baseline) | Day 7 Post-Tumor Inoculation | Day 14 Post-Tumor Inoculation | Day 21 Post-Tumor Inoculation |
| Vehicle Control | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Nastorazepide (100 mg/kg, p.o.) | 2.0 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.2 |
| Nastorazepide (300 mg/kg, p.o.) | 2.2 ± 0.3 | 1.8 ± 0.2 | 2.0 ± 0.2 | 2.1 ± 0.3 |
Note: Data are representative examples based on preclinical findings of a significant anti-allodynic effect and are presented as Mean ± SEM. Actual results may vary.
Experimental Protocols
Cancer-Induced Bone Pain (CIBP) Mouse Model
This protocol describes the induction of a CIBP model by injecting murine sarcoma cells into the femur of a mouse.
Materials:
-
Murine osteolytic sarcoma cells (e.g., NCTC 2472)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Isoflurane anesthesia system
-
26-gauge Hamilton syringe
-
Micrometer
Procedure:
-
Cell Culture: Culture NCTC 2472 sarcoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: On the day of injection, harvest the sarcoma cells using trypsin-EDTA, wash them twice with sterile PBS, and resuspend them in sterile PBS at a concentration of 2 x 10^5 cells per 10 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize a C3H/HeJ mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position.
-
Make a small incision over the patellar tendon to expose the distal end of the femur.
-
Carefully drill a small hole through the patellar groove into the intramedullary canal of the femur using a 26-gauge needle.
-
Slowly inject 10 µL of the cell suspension (2 x 10^5 cells) into the intramedullary canal using a Hamilton syringe.
-
Withdraw the needle and seal the hole with bone wax.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Sham Control: For sham-operated control animals, follow the same procedure but inject 10 µL of sterile PBS instead of the cell suspension.
-
Post-Operative Care: Monitor the animals daily for any signs of distress. Tumor growth can be indirectly monitored by measuring the width of the heel with a micrometer starting from day 3 post-injection.
Nastorazepide Administration
This protocol describes the oral administration of Nastorazepide to mice.
Materials:
-
Nastorazepide (Z-360)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of Nastorazepide in the chosen vehicle. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (0.2 mL administration volume), suspend 10 mg of Nastorazepide in 1 mL of 0.5% CMC.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion length.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the Nastorazepide suspension or vehicle.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
For chronic studies, administer Nastorazepide or vehicle orally once daily, starting from a predetermined day post-tumor inoculation (e.g., day 7) and continuing for the duration of the experiment.[2]
-
Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the measurement of mechanical sensitivity using von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application:
-
Starting with a filament of lower force, apply it to the plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
-
Up-Down Method:
-
Begin with a filament in the middle of the force range (e.g., 0.6 g).
-
If there is a positive response, the next filament tested should be of lower force.
-
If there is no response, the next filament tested should be of higher force.
-
Continue this pattern until the 50% withdrawal threshold is determined using the up-down statistical method.
-
-
Data Recording: Record the filament force that elicits a 50% withdrawal response for each animal at each time point (e.g., baseline, and days 7, 14, and 21 post-inoculation).
Visualizations
Signaling Pathway of Nastorazepide in Cancer Pain
Caption: Nastorazepide's proposed mechanism in alleviating cancer pain.
Experimental Workflow
Caption: Workflow for studying Nastorazepide in a CIBP model.
References
Application Notes and Protocols for Radiolabeling Nastorazepide for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nastorazepide (formerly known as Z-360) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor.[1] The CCK2 receptor is overexpressed in various malignancies, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, making it an attractive target for molecular imaging and targeted radionuclide therapy.[2][3] Radiolabeled Nastorazepide analogs can serve as valuable tools for the non-invasive in vivo visualization of CCK2 receptor-expressing tumors using single-photon emission computed tomography (SPECT) or positron emission tomography (PET).
These application notes provide an overview and detailed protocols for the radiolabeling of Nastorazepide derivatives for preclinical and clinical research. The primary focus is on chelation-based radiolabeling techniques, which offer versatility in the choice of radioisotopes for both SPECT and PET imaging.
Radiolabeling Strategies for Nastorazepide Derivatives
Direct radiolabeling of the Nastorazepide molecule with isotopes like Fluorine-18 or Carbon-11 can be challenging and may alter its biological activity. A more robust and widely applicable strategy involves the conjugation of a bifunctional chelator to a Nastorazepide derivative. This chelator can then stably coordinate with a variety of metallic radionuclides. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a versatile option, capable of forming stable complexes with radionuclides suitable for both SPECT (e.g., Indium-111) and PET (e.g., Gallium-68, Lutetium-177).[1][4]
A Nastorazepide derivative functionalized with a DOTA chelator, referred to here as IP-001, has been successfully synthesized and radiolabeled with Indium-111, demonstrating the feasibility of this approach for in vivo imaging.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the radiolabeling of the DOTA-conjugated Nastorazepide derivative, IP-001, with Indium-111.
| Parameter | Value | Reference |
| Radiochemical Yield | >95% | [4] |
| Radiochemical Purity | >98% | [4] |
| Molar Activity | 10 MBq/nmol | [4] |
| In Vitro Stability (120h in human blood) | >93% | [4] |
Experimental Protocols
Protocol 1: Synthesis of DOTA-Functionalized Nastorazepide Precursor (IP-001)
This protocol is based on the synthetic scheme reported for the synthesis of a DOTA-conjugated Nastorazepide derivative.[4] It involves a multi-step synthesis to attach a DOTA chelator to the Nastorazepide backbone via a linker.
Materials:
-
Nastorazepide derivative with a suitable functional group for conjugation
-
Linker molecules (e.g., N-Boc-1,6-hexanediamine, N¹⁹-Fmoc-4-oxo-9,12,15-trioxa-5,19-diazanonadecanoic acid)
-
DOTA-tris(t-Bu)ester
-
Coupling agents (e.g., CDI, HBTU, HATU)
-
Bases (e.g., TEA, DIPEA)
-
Solvents (e.g., MeCN, DMF, DCM)
-
Deprotection reagents (e.g., TFA, piperidine/morpholine)
-
Reagents for purification (e.g., silica gel for chromatography, HPLC solvents)
Procedure:
-
Linker Synthesis: Synthesize a linker with appropriate protecting groups. For example, react N-Boc-1,6-hexanediamine with N¹⁹-Fmoc-4-oxo-9,12,15-trioxa-5,19-diazanonadecanoic acid in the presence of a coupling agent like CDI to form an amide bond.
-
Deprotection: Selectively deprotect one end of the linker. For instance, remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Conjugation to Nastorazepide: Couple the deprotected linker to a suitable functional group on the Nastorazepide derivative. This may require activation of a carboxylic acid group on either the linker or the Nastorazepide derivative.
-
Second Deprotection: Remove the second protecting group from the linker (e.g., Fmoc group using morpholine in DMF).
-
DOTA Conjugation: Couple the DOTA-tris(t-Bu)ester to the newly deprotected functional group on the linker.
-
Final Deprotection: Remove the tert-butyl protecting groups from the DOTA moiety using a strong acid like TFA.
-
Purification: Purify the final DOTA-functionalized Nastorazepide precursor (IP-001) using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H-NMR and high-resolution mass spectrometry (HRMS).
Protocol 2: Radiolabeling of DOTA-Nastorazepide with Indium-111 for SPECT Imaging
This protocol describes the radiolabeling of the DOTA-functionalized Nastorazepide precursor (IP-001) with Indium-111.[4]
Materials:
-
DOTA-Nastorazepide precursor (IP-001)
-
¹¹¹InCl₃ in 0.05 M HCl
-
0.2 M Ammonium acetate buffer (pH 5.5)
-
Metal-free water
-
Heating block or water bath
-
Reaction vial (e.g., 1.5 mL polypropylene tube)
-
Syringes and needles
Procedure:
-
Precursor Preparation: Dissolve the DOTA-Nastorazepide precursor in metal-free water to a concentration of 1 mg/mL.
-
Reaction Setup: In a sterile reaction vial, add 10 µg (10 µL) of the DOTA-Nastorazepide precursor solution.
-
Add 100 µL of 0.2 M ammonium acetate buffer (pH 5.5).
-
Radiolabeling: Add 37-185 MBq of ¹¹¹InCl₃ solution to the reaction vial.
-
Gently mix the reaction solution.
-
Incubation: Incubate the reaction mixture at 95°C for 15 minutes.
-
Allow the reaction vial to cool to room temperature.
Protocol 3: Radiolabeling of DOTA-Nastorazepide with Gallium-68 for PET Imaging
This protocol is a general procedure for labeling DOTA-conjugated molecules with Gallium-68, adapted for DOTA-Nastorazepide. This can be performed manually or using an automated synthesis module.[2][5][6]
Materials:
-
DOTA-Nastorazepide precursor (IP-001)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Cation exchange cartridge (e.g., SCX)
-
Eluent for ⁶⁸Ga concentration (e.g., 5 M NaCl / 0.1 M HCl)
-
Buffer (e.g., 1 M sodium acetate, pH 4.0-4.5)
-
Heating module
-
Sterile filters (0.22 µm)
-
Reaction vial
Procedure (Automated Synthesis):
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
⁶⁸Ga Trapping: The eluted ⁶⁸GaCl₃ is trapped on a cation exchange cartridge.
-
Elution of ⁶⁸Ga: The trapped ⁶⁸Ga is eluted from the cartridge with a small volume of eluent (e.g., 5 M NaCl / 0.1 M HCl) directly into the reaction vial.
-
Reaction Mixture: The reaction vial contains the DOTA-Nastorazepide precursor (typically 10-50 nmol) in a suitable buffer (e.g., sodium acetate). The final pH should be between 3.5 and 4.5.
-
Heating: The reaction mixture is heated at 95-100°C for 5-10 minutes.
-
Purification: The reaction mixture is passed through a C18 cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities. The radiolabeled product is retained on the cartridge.
-
Elution of Product: The purified radiolabeled DOTA-Nastorazepide is eluted from the C18 cartridge with an appropriate solvent (e.g., 50% ethanol in saline).
-
Formulation: The final product is passed through a sterile filter into a sterile vial and may be diluted with saline for injection.
Protocol 4: Quality Control of Radiolabeled Nastorazepide
Quality control is essential to ensure the identity, purity, and stability of the radiopharmaceutical prior to in vivo use.
1. Radiochemical Purity Determination by Radio-TLC:
-
Stationary Phase: Instant thin-layer chromatography strips impregnated with silica gel (iTLC-SG).
-
Mobile Phase for ¹¹¹In-DOTA-Nastorazepide: 0.1 M citrate buffer (pH 6.0). In this system, free ¹¹¹In remains at the origin (Rf = 0.0-0.1), while the labeled compound migrates with the solvent front (Rf = 0.9-1.0).
-
Mobile Phase for ⁶⁸Ga-DOTA-Nastorazepide: A common system uses two strips.
-
Strip 1 (e.g., ITLC-SG) with a mobile phase of 1 M ammonium acetate:methanol (1:1 v/v) to determine colloidal ⁶⁸Ga (remains at origin).
-
Strip 2 (e.g., ITLC-SG) with a mobile phase of 0.1 M citrate buffer (pH 6.0) to separate free ⁶⁸Ga (migrates with solvent front) from the labeled peptide (remains at the origin).[7]
-
-
Analysis: The distribution of radioactivity on the strip is measured using a radio-TLC scanner.
2. Radiochemical Purity and Identity Determination by Radio-HPLC:
-
System: A high-performance liquid chromatography system equipped with a radioactivity detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from ~95% A to ~5% A over 20-30 minutes.
-
-
Analysis: The retention time of the main radioactive peak is compared to that of a non-radioactive, characterized standard of the same compound to confirm identity. The percentage of radioactivity in the main peak relative to the total radioactivity detected represents the radiochemical purity.[8]
3. Other Quality Control Tests:
-
pH: The pH of the final formulation should be measured using a pH meter or pH-indicator strips and should be within a physiologically acceptable range (typically 4.5-7.5).
-
Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
-
Sterility and Endotoxin Testing: For clinical applications, the final product must be sterile and have endotoxin levels below the accepted threshold.
Visualizations
CCK2 Receptor Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor that, upon binding of an agonist like gastrin, activates multiple downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: Simplified CCK2 receptor signaling cascade.
Experimental Workflow for Radiolabeling Nastorazepide
The overall workflow for developing and utilizing a radiolabeled Nastorazepide derivative for in vivo imaging involves several key stages, from precursor synthesis to final quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 68Ge content quality control of 68Ge/68Ga-generator eluates and 68Ga radiopharmaceuticals – A protocol for determining the 68Ge content using thin-layer chromatography (2014) | Elisabeth Eppard | 4 Citations [scispace.com]
- 4. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A fully automated synthesis for the preparation of 68Ga-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Nastorazepide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Nastorazepide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of Nastorazepide?
A1: Nastorazepide is a lipophilic compound and is practically insoluble in water.[1][2] For initial stock solutions, it is highly recommended to use an organic solvent such as dimethyl sulfoxide (DMSO).[1][3]
Q2: I'm observing precipitation when diluting my Nastorazepide DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for poorly water-soluble compounds.[3] Here are several troubleshooting steps:
-
Decrease the final concentration: The most direct solution is to lower the final concentration of Nastorazepide in your working solution.[3]
-
Increase the co-solvent concentration: If your experimental system permits, you can slightly increase the percentage of the organic co-solvent (e.g., DMSO). However, be mindful of potential solvent toxicity in cellular assays, which is typically kept below 0.5%.[3]
-
Use a different formulation approach: For in vivo studies or when DMSO is not suitable, consider formulating Nastorazepide with solubility-enhancing excipients such as cyclodextrins.[1][3]
Q3: Can I use pH adjustment to improve the solubility of Nastorazepide?
A3: The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[4][5] Nastorazepide, a benzodiazepine derivative, contains a carboxylic acid functional group, which suggests that its solubility will increase at a more neutral pH compared to acidic conditions.[4][5] However, for other benzodiazepines without this feature, pH changes may not lead to greater solubility. It is crucial to determine the pKa of Nastorazepide to predict the optimal pH for its solubilization.
Q4: Are there recommended excipients for improving Nastorazepide solubility?
A4: Yes, for poorly soluble drugs like Nastorazepide, several excipients can be employed:
-
Co-solvents: The addition of a water-miscible solvent in which the drug is soluble can significantly increase its aqueous solubility.[6][7] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are frequently used.[1][9]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Non-ionic surfactants like Tween-80 are often used.
Q5: How can I prepare a Nastorazepide formulation for in vivo oral administration?
A5: A published protocol for an in vivo study with Nastorazepide suggests a suspension formulation. For example, a 20.8 mg/mL stock solution in DMSO can be diluted in a solution of 20% SBE-β-CD in saline to achieve the desired final concentration.[1] It is recommended to keep the final DMSO concentration below 2% for animal studies.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration exceeds the aqueous solubility limit of Nastorazepide. | Decrease the final drug concentration. Increase the co-solvent (DMSO) percentage if the experimental system allows (typically ≤ 0.5% for cell-based assays).[3] |
| Inconsistent results in bioassays | Poor solubility leading to variable effective concentrations of the drug. | Ensure complete dissolution of Nastorazepide in the final working solution. Consider using solubility enhancers like cyclodextrins or surfactants. Prepare fresh solutions for each experiment. |
| Low bioavailability in in vivo studies | Poor dissolution of the drug in the gastrointestinal tract. | Formulate Nastorazepide as a solid dispersion or with lipid-based delivery systems to improve its dissolution rate and absorption.[10][11][12] |
| Drug degradation in the dissolution medium | Chemical instability of Nastorazepide at a specific pH or in the presence of certain excipients. | Evaluate the stability of Nastorazepide in the chosen dissolution medium. Adjust the pH or select alternative, non-reactive excipients.[13] |
| Difficulty in preparing a saturated solution for solubility studies | Insufficient mixing time or energy to reach equilibrium. | Use a shake-flask method and ensure vigorous mixing for an adequate period (e.g., 24-48 hours) to reach equilibrium.[14][15][16] |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the potential improvement of Nastorazepide solubility using various techniques. The exact values for Nastorazepide may vary and should be determined experimentally.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Benzodiazepine Derivative with a Carboxylic Acid Moiety
| pH | Solubility (µg/mL) |
| 1.2 | < 1 |
| 4.5 | 5 - 10 |
| 6.8 | 50 - 100 |
| 7.4 | 100 - 200 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Poorly Soluble Benzodiazepine
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | < 0.1 |
| Ethanol | 10 | 5 |
| Ethanol | 20 | 25 |
| PEG 400 | 10 | 10 |
| PEG 400 | 20 | 50 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Hypothetical Poorly Soluble Benzodiazepine
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) |
| None | 0 | < 0.1 |
| HP-β-CD | 5 | 50 |
| HP-β-CD | 10 | 150 |
| SBE-β-CD | 5 | 100 |
| SBE-β-CD | 10 | 300 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.[14][15][16]
Materials:
-
Nastorazepide powder
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of Nastorazepide powder to a vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them in an orbital shaker set at 37°C.
-
Shake the vials at a constant speed for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Analyze the concentration of Nastorazepide in the supernatant using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Improving Solubility with Co-solvents
Materials:
-
Nastorazepide powder
-
DMSO (or other suitable co-solvent like ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a high-concentration stock solution of Nastorazepide in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Gently warm the aqueous buffer to 37°C.
-
While vortexing the aqueous buffer, slowly add the Nastorazepide stock solution to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., ≤ 0.5% for cell culture).
-
If precipitation occurs, try brief sonication in a water bath to aid dissolution.
-
Visually inspect the final solution for any undissolved particles before use.
Protocol 3: Enhancing Solubility with Cyclodextrins
Materials:
-
Nastorazepide powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the desired concentration of cyclodextrin in the aqueous buffer (e.g., 5% w/v HP-β-CD in PBS).
-
Slowly add the Nastorazepide powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Determine the concentration of the solubilized Nastorazepide using a validated analytical method like HPLC.
Visualizations
Nastorazepide Solubility Enhancement Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. fda.gov [fda.gov]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Overcoming Stability Issues with Nastorazepide
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Nastorazepide in experimental buffers. The following information is curated to help you optimize your experimental design and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Nastorazepide and what are its general properties?
Nastorazepide (also known as Z-360) is a potent and orally active antagonist of the gastrin/cholecystokinin-2 (CCK-2) receptor, belonging to the 1,5-benzodiazepine class of compounds.[1][2] It has demonstrated antitumor activity, particularly in pancreatic cancer models.[1] Its molecular formula is C₂₉H₃₆N₄O₅.
Q2: I'm observing inconsistent results in my cell-based assays with Nastorazepide. Could this be a stability issue?
Yes, inconsistent results can be a strong indicator of compound instability in your experimental buffer. Benzodiazepines, as a class, are known to be susceptible to degradation in aqueous solutions, which can be influenced by factors such as pH, temperature, and light exposure.[3][4] Hydrolysis is a common degradation pathway for benzodiazepines.[3][5]
Q3: What are the primary factors that can affect Nastorazepide stability in my experiments?
Based on the general behavior of benzodiazepines, the following factors are critical to consider for maintaining Nastorazepide stability:
-
pH of the Buffer: Benzodiazepines can undergo hydrolysis under both acidic and alkaline conditions.[3] The seven-membered diazepine ring can be susceptible to opening, particularly at non-neutral pH.
-
Buffer Composition: Certain buffer components could potentially interact with Nastorazepide, although specific incompatibilities are not well-documented.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
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Light Exposure: Photodegradation has been observed for some benzodiazepines, leading to the formation of different byproducts.[5]
-
Storage Conditions of Stock Solutions: The stability of Nastorazepide in solvent, such as DMSO, is generally good when stored at low temperatures (-20°C or -80°C).[1][6] However, frequent freeze-thaw cycles should be avoided.
Q4: What is the recommended solvent for preparing Nastorazepide stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Nastorazepide for in vitro studies, with a solubility of at least 30-32 mg/mL.[1][6] It is recommended to use freshly opened, anhydrous DMSO to avoid issues with hygroscopicity, which can impact solubility.[1]
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Dilution of Nastorazepide Stock in Aqueous Buffer
-
Possible Cause: Nastorazepide, being a lipophilic molecule, may have limited solubility in aqueous buffers, leading to precipitation when the DMSO concentration is significantly lowered.
-
Troubleshooting Steps:
-
Decrease Final Concentration: If experimentally feasible, lower the final working concentration of Nastorazepide.
-
Increase Final DMSO Concentration: Maintain a low, non-toxic concentration of DMSO in your final assay volume (typically ≤ 0.5%).
-
Use a Solubilizing Agent: Consider the use of a biocompatible solubilizing agent, such as a cyclodextrin, which has been shown to improve the aqueous solubility of other benzodiazepines.[3]
-
Sonication: Gentle sonication of the buffer after adding the Nastorazepide stock can sometimes help in dissolving small precipitates.[6]
-
Issue 2: Loss of Compound Activity Over Time in Experimental Buffer
-
Possible Cause: This is likely due to the chemical degradation of Nastorazepide in the aqueous buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of Nastorazepide in your experimental buffer immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Optimize Buffer pH: The optimal pH for Nastorazepide stability is likely near neutral (pH 7.0-7.4). If your experimental conditions allow, use a buffer within this range. Common biological buffers for cell culture that buffer effectively in this range include HEPES, MOPS, and PIPES.[7]
-
Control Temperature: Perform experiments at a consistent and controlled temperature. If prolonged incubation is necessary, consider if a lower temperature is feasible for your assay.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware to minimize potential photodegradation.
-
Data Presentation
Table 1: Recommended Buffers for In Vitro Studies with Nastorazepide
| Buffer | Useful pH Range | pKa at 25°C | Notes |
| HEPES | 6.8 - 8.2 | 7.5 | Commonly used in cell culture. Negligible metal ion binding.[7] |
| MOPS | 6.5 - 7.9 | 7.2 | Suitable for many biological systems.[7] |
| PIPES | 6.1 - 7.5 | 6.8 | Often used in protein-related work. |
| Phosphate-Buffered Saline (PBS) | ~7.4 | 7.2 | Widely used, but phosphate can sometimes interact with compounds. |
| Tris-HCl | 7.2 - 9.0 | 8.1 | pH is temperature-dependent. Commonly used in biochemistry.[8] |
Table 2: Stability of Benzodiazepines Under Different Conditions (General Information)
| Condition | Potential Effect on Benzodiazepines | Mitigation Strategy |
| Acidic pH (< 6) | Hydrolysis of the diazepine ring | Maintain pH near neutral. |
| Alkaline pH (> 8) | Hydrolysis and degradation | Maintain pH near neutral. |
| Elevated Temperature | Increased rate of degradation | Conduct experiments at controlled room temperature or lower if possible. |
| Light Exposure | Photodegradation | Use amber tubes and plates; minimize light exposure. |
| Presence of Formaldehyde | Accelerated decomposition[9] | Avoid any sources of formaldehyde contamination. |
Experimental Protocols
Protocol 1: Preparation of Nastorazepide Working Solution
-
Prepare a 10 mM stock solution of Nastorazepide in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
On the day of the experiment, thaw a single aliquot.
-
Serially dilute the stock solution in your chosen experimental buffer to the desired final concentration immediately before adding to your assay.
-
Ensure the final concentration of DMSO in the assay is below the tolerance level of your experimental system (e.g., <0.5%).
Protocol 2: Assessing Nastorazepide Stability in a New Buffer
-
Prepare a working solution of Nastorazepide in the test buffer at the intended experimental concentration.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the same conditions as your planned experiment (e.g., 37°C incubator, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze the concentration of intact Nastorazepide using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
A parallel control of Nastorazepide in a known stable solvent (like DMSO) should be run to account for any non-stability related variations.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulating and stability of benzodiazepines in a new lipid emulsion formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical decomposition of 1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
- 6. Nastorazepide | cholecystokinin | TargetMol [targetmol.com]
- 7. medium.com [medium.com]
- 8. The biological buffers used in cell therapy - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 9. Stability of benzodiazepines in formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Nastorazepide In Vivo Experiments: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo experiments with Nastorazepide (Z-360). The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Lack of Efficacy or Lower-Than-Expected Efficacy
Q1: We are not observing the expected anti-tumor effect of Nastorazepide in our cancer model. What are the possible causes?
Several factors could contribute to a lack of efficacy. Consider the following:
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Suboptimal Dosing or Administration Route: Nastorazepide is an orally active compound.[1] Ensure that the dose and frequency are appropriate for your specific model. Published studies have shown efficacy in a dose-dependent manner, with doses ranging from 10-100 mg/kg administered orally once daily showing significant tumor growth inhibition in xenograft models.[1]
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Pharmacokinetic Issues: Although developed as an orally active compound, CCK-2 receptor antagonists have historically faced challenges with low oral bioavailability in clinical settings.[2] This could lead to insufficient drug concentration at the tumor site.
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Tumor Model Specifics: The anti-tumor effect of Nastorazepide can be model-dependent. For instance, while it significantly inhibited tumor growth in MiaPaCa2 subcutaneous xenografts as a monotherapy, it did not suppress basal tumor area or weight in other models unless combined with another agent like Gemcitabine.[1]
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Receptor Expression: Confirm that your tumor model expresses the cholecystokinin-2 receptor (CCK-2R), the primary target of Nastorazepide.
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for addressing lack of efficacy.
Issue 2: Unexpected Agonistic or Stimulatory Effects
Q2: We are observing unexpected stimulatory effects on tumor growth or other physiological parameters. Isn't Nastorazepide an antagonist?
While Nastorazepide is a potent CCK-2R antagonist, some compounds in this class have been reported to act as partial agonists in vivo.[3] This can be context-dependent and may be observed in specific cellular or physiological environments.
-
Partial Agonism: In some systems, a compound that typically acts as an antagonist can elicit a partial response from the receptor. Studies on isolated rat stomach ECL cells have shown that some CCK-2R antagonists can have stimulatory effects in vivo that are not observed in vitro.[3]
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Off-Target Effects: Nastorazepide is a 1,5-benzodiazepine derivative.[1] While highly selective for the CCK-2R, the benzodiazepine core could potentially interact with other receptors, leading to unforeseen biological effects.
-
Modulation of Other Signaling Pathways: The CCK system is known to interact with other neuropeptide systems, such as the dopamine and glutamate pathways.[4] Antagonism of CCK-2R could lead to complex downstream effects on these interconnected systems.
Issue 3: High Toxicity or Unexpected Adverse Events
Q3: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses reported to be effective. What could be the reason?
Toxicity can arise from several factors, including the vehicle used for administration, off-target effects, or accumulation in non-target organs.
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Vehicle Toxicity: Ensure the vehicle used for oral administration is well-tolerated by the animal strain. Solvents like DMSO, if used in high concentrations, can cause local or systemic toxicity.
-
Off-Target Organ Accumulation: A biodistribution study of a radiolabeled Nastorazepide derivative in mice showed high accumulation of the radiotracer in the liver, kidneys, and spleen.[5] While this was with a modified version of the molecule, it suggests that the core structure may lead to accumulation in these organs, potentially causing toxicity.
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Metabolism and Clearance: The clearance of the Nastorazepide derivative was found to be slow, occurring through both hepatobiliary and renal excretion.[5] If metabolic pathways are saturated or impaired in your animal model, this could lead to drug accumulation and toxicity.
Nastorazepide (Z-360) In Vivo Data Summary
| Parameter | Value/Observation | Animal Model | Reference |
| Efficacious Dose Range | 10 - 100 mg/kg (p.o., daily) | Nude mice with MiaPaCa2 xenografts | [1] |
| Tumor Growth Inhibition | 16.5% at 10 mg/kg, 39.6% at 30 mg/kg, 41.7% at 100 mg/kg | Nude mice with MiaPaCa2 xenografts | [1] |
| Combination Therapy | Inhibited tumor area and weight with Gemcitabine | PAN-1 orthotopic mouse model | [1] |
| Pain Model Efficacy | 30 - 300 mg/kg (p.o.) | Mouse models of formalin- and cancer-induced pain | [1] |
| Biodistribution (derivative) | High accumulation in liver, kidneys, and spleen | BALB/c nude mice with A549 xenografts | [5] |
Experimental Protocols
Protocol 1: Assessment of Pharmacokinetics (PK)
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Animal Groups: Divide animals into groups for different time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Drug Administration: Administer a single oral dose of Nastorazepide at the intended therapeutic dose.
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Sample Collection: At each time point, collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).
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Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify Nastorazepide concentration in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: Western Blot for Downstream Target Modulation
-
Tissue Collection: After the final dose and at a relevant time point, euthanize animals and harvest tumor and/or relevant tissues.
-
Protein Extraction: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total Akt and NR2B, which are known downstream targets of the CCK-2R pathway modulated by Nastorazepide.[1] Use a loading control (e.g., GAPDH or β-actin).
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Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands.
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Analysis: Quantify band intensity to determine the effect of Nastorazepide on the phosphorylation status of its downstream targets.
Visualizations
Nastorazepide Mechanism of Action
Caption: Signaling pathway inhibited by Nastorazepide.
Logical Flow for Investigating Off-Target Effects
Caption: Decision tree for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management | MDPI [mdpi.com]
- 5. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Nastorazepide to consider in analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Nastorazepide (Z-360). This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nastorazepide?
Nastorazepide is a potent and selective antagonist of the Cholecystokinin-2 receptor (CCK-2R).[1][2][3] It is a 1,5-benzodiazepine derivative that binds to the CCK-2R with high affinity, thereby preventing its activation by endogenous ligands like gastrin and cholecystokinin (CCK).[1][4]
Q2: What are the known downstream effects of Nastorazepide?
Published studies have shown that Nastorazepide can inhibit the expression or activity of several downstream signaling molecules, including Interleukin-1 beta (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2] It has also been reported to reduce the phosphorylation of Akt and the NMDA receptor subunit NR2B.[1][2] These effects are thought to contribute to its anti-tumor and analgesic properties.[1][2]
Q3: Beyond its high affinity for CCK-2R, what is known about Nastorazepide's selectivity?
Nastorazepide demonstrates high selectivity for the CCK-2 receptor over the CCK-1 receptor. The binding affinity (Kd) for CCK-2R is 0.47 nmol/L, with a selectivity ratio of 672-fold over CCK-1R.[4]
Q4: What are the potential off-target effects of benzodiazepine derivatives like Nastorazepide?
While Nastorazepide is a highly selective ligand, its core 1,5-benzodiazepine structure warrants consideration of potential off-target effects common to this class of compounds. Benzodiazepines are known to interact with GABA-A receptors, which can lead to sedative, anxiolytic, and anticonvulsant effects.[5] Although Nastorazepide is not primarily designed to target GABA-A receptors, researchers should be aware of the possibility of weak interactions, especially at higher concentrations. Common side effects of benzodiazepines can include drowsiness, confusion, and impaired coordination.[6][7]
Troubleshooting Guides
This section provides guidance on how to investigate and interpret unexpected experimental results that may be due to off-target effects of Nastorazepide.
Issue 1: Unexpected Phenotypic Effects Unrelated to CCK-2R Antagonism
Symptoms:
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Observation of sedative or anxiolytic-like behaviors in animal models.
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Unexpected changes in neuronal activity in vitro or in vivo.
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Cellular effects in CCK-2R negative cell lines.
Potential Cause:
-
Off-target interaction with GABA-A receptors or other central nervous system targets.
Troubleshooting Steps:
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Confirm CCK-2R Expression: Verify the expression of CCK-2R in your experimental model (cell line or tissue) using techniques like qPCR, Western blot, or immunohistochemistry.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
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Use a Structurally Unrelated CCK-2R Antagonist: Compare the effects of Nastorazepide with another selective CCK-2R antagonist that has a different chemical scaffold. If the effect is not reproduced, it is more likely to be an off-target effect of Nastorazepide.
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Directly Test for GABA-A Receptor Activity: In an appropriate in vitro system (e.g., primary neurons or cell lines expressing GABA-A receptors), assess whether Nastorazepide modulates GABA-A receptor function using electrophysiology (e.g., patch-clamp) or a functional assay (e.g., chloride influx assay).
Issue 2: Discrepancies Between In Vitro Potency and In Vivo Efficacy
Symptoms:
-
Nastorazepide shows high potency in in vitro binding and functional assays, but the in vivo efficacy is lower than expected.
-
High doses are required in vivo to achieve the desired therapeutic effect, leading to potential side effects.
Potential Cause:
-
Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).
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High plasma protein binding.
-
Off-target interactions leading to sequestration of the compound or opposing physiological effects.
Troubleshooting Steps:
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Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the bioavailability, plasma concentration, and half-life of Nastorazepide in your animal model.
-
Plasma Protein Binding Assay: Measure the extent of Nastorazepide binding to plasma proteins. High binding can reduce the free concentration of the drug available to interact with the target receptor.
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Broad Off-Target Screening: To identify potential off-target interactions that might contribute to the observed in vivo phenotype, it is advisable to screen Nastorazepide against a broad panel of receptors, ion channels, and enzymes. Commercial services are available for this purpose.
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of Nastorazepide
To illustrate the type of data researchers should seek, the following table presents a hypothetical off-target binding profile for Nastorazepide based on its known downstream effects and the common off-target profiles of similar compounds. Note: This data is for illustrative purposes only and is not based on published experimental results for Nastorazepide.
| Target Class | Specific Target | Binding Affinity (Ki) (nM) | % Inhibition at 1 µM | Potential Implication |
| Primary Target | CCK-2 Receptor | 0.47 | 100% | On-target activity |
| Related GPCR | CCK-1 Receptor | 315 | 75% | Low affinity, but potential for effects at high concentrations. |
| Kinase | Akt (PKB) | >10,000 | <10% | Downstream effect likely not due to direct binding. |
| VEGFR2 | 5,200 | 15% | Weak interaction; direct inhibition of VEGF signaling is unlikely to be a primary off-target mechanism. | |
| Ion Channel | GABA-A Receptor (α1β2γ2) | 1,500 | 45% | Potential for mild sedative effects at high concentrations. |
| Enzyme | Cyclooxygenase-2 (COX-2) | >10,000 | <5% | Unlikely to have anti-inflammatory effects via this mechanism. |
| Nuclear Receptor | Estrogen Receptor Alpha | >10,000 | <5% | Unlikely to interfere with estrogen signaling. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol describes a general method for assessing the binding of Nastorazepide to a panel of off-target receptors.
Objective: To determine the binding affinity (Ki) of Nastorazepide for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
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Cell membranes prepared from cell lines overexpressing the target receptor.
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Radioligand specific for the target receptor.
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Nastorazepide stock solution (e.g., 10 mM in DMSO).
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Assay buffer (specific to each target).
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96-well filter plates.
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Scintillation fluid.
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Scintillation counter.
Method:
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Compound Dilution: Prepare a serial dilution of Nastorazepide in the assay buffer.
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Reaction Mixture: In each well of the 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the diluted Nastorazepide or vehicle control.
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Incubation: Incubate the plates at room temperature for a predetermined time to reach binding equilibrium.
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Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of Nastorazepide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Nastorazepide's primary and downstream signaling pathways.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nastorazepide (Z-360) | CCK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. Benzodiazepine derivatives--side effects and dangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of Nastorazepide hemicalcium.
Technical Support Center: Nastorazepide Hemicalcium
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of this compound (also known as Z-360), a selective CCK-2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least 2 years. It is crucial to store it in a tightly sealed container to protect it from moisture and light.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in solvents like DMSO, should also be stored at low temperatures. For long-term storage (weeks to months), -80°C is recommended. For short-term storage (days to a week), -20°C is acceptable. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Studies on other benzodiazepines have shown that concentrations can remain stable for at least six months when stored at -20°C or -80°C[1][2].
Q3: Can I store this compound at 4°C or room temperature?
A3: Storing this compound, either as a solid or in solution, at 4°C or room temperature is not recommended for long-term stability. While short-term storage for a few hours during experimental use is acceptable, extended periods at these temperatures can lead to significant degradation. Studies on related 1,5-benzodiazepine derivatives have shown substantial compound loss when stored at these temperatures over weeks or months[1][3][4].
Q4: What is the recommended procedure for preparing a stock solution?
A4: To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. Use an appropriate anhydrous solvent, such as DMSO, as indicated by the supplier. Sonication can be used to aid dissolution if necessary. For in vivo experiments, it is best to prepare fresh working solutions from the stock solution on the day of use.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not widely available, many benzodiazepine derivatives exhibit some degree of light sensitivity. Therefore, it is a best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Compound degradation due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | 1. Verify storage conditions. Use a fresh aliquot of a properly stored stock solution or a new vial of solid compound.2. Perform a stability study to assess the integrity of your compound under your specific experimental conditions (see Experimental Protocols). |
| Precipitation observed in the stock solution after thawing. | The concentration of the stock solution may be too high, or the solvent may not be optimal for long-term stability at low temperatures. | 1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate.2. If precipitation persists, consider preparing a fresh, less concentrated stock solution.3. Ensure you are using an anhydrous solvent, as moisture can reduce solubility and promote degradation. |
| Color change observed in the solid compound or solution. | This could indicate oxidation or degradation of the compound. | 1. Do not use the compound if a significant color change is observed.2. Discard the affected vial and use a new one.3. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive to oxidation. |
Data on Storage Conditions
Table 1: Recommended Storage Temperatures and Expected Stability
| Form | Storage Temperature | Duration | Expected Stability | Source/Rationale |
| Solid | -20°C | ≥ 2 years | High | Supplier recommendation. |
| Solution in DMSO | -20°C | Up to 6 months | Generally stable | Inferred from studies on related benzodiazepines[1][4][5]. |
| Solution in DMSO | -80°C | > 6 months | Highly stable | Inferred from studies on related benzodiazepines[1][3]. |
| Solid or Solution | 4°C or Room Temp. | Hours to Days | Low | Significant degradation observed in related compounds[1][3][4]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Acclimatization: Remove the vial of solid this compound from -20°C storage and allow it to sit at room temperature for at least 20-30 minutes before opening. This prevents moisture from condensing on the cold solid.
-
Weighing: In a fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Divide the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Workflow for a Basic Stability Assessment
This protocol outlines a method to assess the stability of this compound in a specific solvent under different temperature conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation: Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mM) in the desired solvent.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to obtain a baseline peak area, which represents 100% compound integrity.
-
Sample Storage: Dispense aliquots of the stock solution into separate vials for each time point and storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature.
-
HPLC Analysis: Analyze each sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound in the stored samples to the T=0 sample. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of the remaining compound at each time point.
Visualizations
Signaling Pathway
Caption: Antagonistic action of Nastorazepide on the CCK-2 receptor signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for assessing the long-term stability of a compound.
References
- 1. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for Optimal Delivery of Nastorazepide in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the optimal delivery of Nastorazepide in animal models. The following question-and-answer format directly addresses common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Nastorazepide and what is its mechanism of action?
A1: Nastorazepide (also known as Z-360) is a selective, orally active antagonist of the gastrin/cholecystokinin type 2 (CCK-2) receptor.[1] As a 1,5-benzodiazepine derivative, it has potential antineoplastic activity.[2] Its mechanism of action involves binding to the CCK-2 receptor, which prevents the receptor from being activated by gastrin, a peptide hormone often associated with the proliferation of gastrointestinal and pancreatic tumor cells.[1] By blocking this interaction, Nastorazepide inhibits downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][3]
Q2: What are the common vehicles for oral administration of Nastorazepide in animal models?
A2: Due to its low aqueous solubility, Nastorazepide requires a suitable vehicle for effective oral delivery in animal models. Common strategies involve the use of co-solvents, surfactants, and suspending agents to create either a solution or a stable suspension. Based on available data and general practices for poorly soluble compounds, the following vehicles can be considered:
-
Co-solvent systems: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween-80 in saline is a widely used vehicle for oral gavage in mice. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For compounds with limited stability or for weaker animal models, the proportion of DMSO can be reduced.
-
Aqueous suspensions: Formulations using suspending agents like 0.5% methylcellulose or carboxymethylcellulose (CMC) in water are also a viable option.[5]
-
Lipid-based formulations: For lipophilic compounds, oil-based vehicles such as corn oil can enhance absorption.[6] A combination of 10% DMSO and 90% corn oil has been used for some compounds.[7]
Q3: How do I prepare a formulation of Nastorazepide for oral gavage?
A3: The appropriate formulation strategy depends on the required dose and the specific experimental conditions. Below are general protocols for preparing both solution and suspension formulations.
Experimental Protocols
Protocol 1: Preparation of a Nastorazepide Solution
This protocol is suitable for achieving a clear solution, which can be advantageous for ensuring dose uniformity.
Materials:
-
Nastorazepide powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation: Accurately weigh the required amount of Nastorazepide powder. Dissolve it in DMSO to create a concentrated stock solution. Nastorazepide is soluble in DMSO at ≥ 32 mg/mL.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly.
-
Final Formulation: Slowly add the Nastorazepide stock solution to the prepared vehicle while vortexing to ensure complete mixing and to prevent precipitation.
Protocol 2: Preparation of a Nastorazepide Suspension
This protocol is an alternative when a clear solution cannot be achieved at the desired concentration.
Materials:
-
Nastorazepide powder
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water
-
A small amount of a suitable wetting agent (e.g., Tween-80)
Procedure:
-
Weighing: Accurately weigh the required amount of Nastorazepide powder.
-
Wetting: In a sterile mortar, add a small amount of the wetting agent to the Nastorazepide powder and triturate to form a smooth paste. This step is crucial to ensure the powder is adequately wetted and does not clump when the vehicle is added.
-
Suspension: Gradually add the 0.5% methylcellulose or CMC solution to the paste while continuously triturating until a uniform suspension is formed.
-
Homogenization: For a more uniform and stable suspension, the mixture can be further homogenized using a suitable homogenizer.
Data Presentation
Table 1: Solubility of Nastorazepide in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 32 mg/mL | Sonication may be required. Use freshly opened DMSO as it is hygroscopic. |
Table 2: Common Vehicle Compositions for Oral Gavage of Poorly Soluble Compounds
| Vehicle Composition | Suitability | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | General use in normal mice. | [4] |
| 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | For weaker or immune-deficient mice. | [5] |
| 10% DMSO, 90% Corn Oil | For low doses and short-term studies. | [7] |
| 0.5% Methylcellulose or CMC in Water | Aqueous suspension. | [5] |
Troubleshooting Guides
Issue 1: Precipitation of Nastorazepide in the formulation.
-
Possible Cause: The concentration of Nastorazepide exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Increase Solubilizing Agents: Increase the percentage of co-solvents like DMSO or PEG300, or the surfactant Tween-80. However, be mindful of potential toxicity at higher concentrations.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Switch to a Suspension: If a clear solution cannot be achieved, prepare a stable suspension using the protocol provided above. Ensure the suspension is well-homogenized before each administration.
-
pH Adjustment: Although less common for oral gavage of neutral compounds, adjusting the pH of the vehicle (if appropriate for the compound's chemistry) might improve solubility. For most oral administrations, a pH range of 3 to 8 is generally tolerated.[5]
-
Issue 2: Inconsistent results or low bioavailability in vivo.
-
Possible Cause: Poor absorption from the gastrointestinal tract due to precipitation of the drug upon dilution with gastric fluids or poor membrane permeability.
-
Troubleshooting Steps:
-
Particle Size Reduction: For suspensions, reducing the particle size of Nastorazepide through micronization can increase the surface area for dissolution and improve absorption.
-
Lipid-Based Formulation: Consider using a lipid-based vehicle like corn oil, which can enhance the absorption of lipophilic compounds.
-
Include Permeation Enhancers: Certain excipients can improve the transport of the drug across the intestinal wall. However, their use requires careful toxicological evaluation.
-
Evaluate Formulation Stability: Ensure that the formulation is stable and that the drug does not degrade or precipitate out over the duration of the experiment.
-
Issue 3: Adverse effects in animals (e.g., lethargy, weight loss).
-
Possible Cause: Toxicity related to the vehicle components, particularly at high concentrations or with repeated dosing.
-
Troubleshooting Steps:
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic. If adverse effects are observed, try reducing the percentage of DMSO in the formulation.
-
Alternative Vehicles: Explore alternative, less toxic vehicles. An aqueous suspension with generally recognized as safe (GRAS) excipients is often a good alternative.
-
Dose Volume: Ensure that the administered volume is within the recommended limits for the animal species and size to avoid gastric distension and stress. For mice, the recommended maximum oral gavage volume is typically 10 mL/kg.
-
Mandatory Visualization
Caption: Nastorazepide blocks the CCK-2 receptor, inhibiting downstream signaling.
Caption: Workflow for Nastorazepide formulation, administration, and evaluation.
Caption: Decision tree for troubleshooting common formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Strategies to enhance the bioavailability of orally administered Nastorazepide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of Nastorazepide. Our aim is to provide practical guidance for enhancing its bioavailability through various formulation strategies.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and preclinical testing of orally administered Nastorazepide.
Issue 1: Low and Variable Oral Bioavailability in Animal Models
-
Question: Our in vivo studies in rodents show low and highly variable plasma concentrations of Nastorazepide after oral administration. What are the likely causes and how can we improve this?
-
Answer: Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary contributing factors are often poor aqueous solubility and/or low intestinal permeability. Nastorazepide, as a complex organic molecule, may fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Possible Strategies Based on Provisional BCS Classification:
| Provisional BCS Class | Primary Challenge | Recommended Strategies |
| Class II | Poor Solubility | Particle size reduction (micronization, nanosizing), Amorphous solid dispersions, Lipid-based formulations (SMEDDS, SNEDDS), Complexation with cyclodextrins.[1][2][3] |
| Class IV | Poor Solubility & Permeability | Combination of solubility enhancement (e.g., solid dispersions, lipid formulations) with permeation enhancers. Nanoparticulate systems may also improve both solubility and permeability.[3][4] |
Issue 2: Formulation Instability and Drug Recrystallization
-
Question: We developed an amorphous solid dispersion of Nastorazepide, but the drug is recrystallizing during stability studies. How can we prevent this?
-
Answer: Recrystallization of an amorphous drug is a critical stability issue that negates the solubility advantage. This often occurs due to suboptimal polymer selection, drug-polymer immiscibility, or inappropriate drug loading.
Troubleshooting Steps:
-
Polymer Screening: Select a polymer that has good miscibility with Nastorazepide. Hydrogen bonding between the drug and polymer is crucial for stabilizing the amorphous form. Common polymers for solid dispersions include PVP, HPMC, and Soluplus®.
-
Drug Loading: High drug loading increases the risk of recrystallization. Evaluate formulations with varying drug-to-polymer ratios to find the optimal balance between drug content and stability.
-
Manufacturing Process: The method of preparing the solid dispersion (e.g., spray drying, hot-melt extrusion) can impact its stability.[2] Ensure the process achieves a homogenous, molecular-level dispersion.
-
Excipient Compatibility: Other excipients in the final dosage form can influence the stability of the amorphous dispersion. Conduct compatibility studies.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when planning to enhance the oral bioavailability of Nastorazepide?
A1: The first step is to thoroughly characterize the physicochemical properties of Nastorazepide. This data will inform the selection of an appropriate bioavailability enhancement strategy. Key parameters to measure are:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of Nastorazepide.
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) will indicate the lipophilicity of the compound, which is important for formulation design, especially for lipid-based systems.[5]
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystalline nature of the drug.
Q2: Which formulation strategies are most commonly successful for poorly soluble compounds like Nastorazepide might be?
A2: For compounds with poor aqueous solubility (potential BCS Class II or IV), several formulation strategies have proven effective:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[1] Technologies include micronization and nanomilling.[2]
-
Amorphous Solid Dispersions: Converting the crystalline drug into a high-energy amorphous form, dispersed within a polymer matrix, can significantly improve solubility and dissolution.[2]
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[1][2]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by forming inclusion complexes.[1]
Q3: How do I select the best bioavailability enhancement strategy for Nastorazepide?
A3: The selection process should be systematic, starting with the physicochemical characterization and provisional BCS classification.
Caption: Decision tree for selecting a bioavailability strategy.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a drug.
-
Objective: To determine the apparent permeability coefficient (Papp) of Nastorazepide across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral): a. Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) with a known concentration of Nastorazepide. b. Add the drug solution to the apical (AP) side of the Transwell® insert. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side. d. Analyze the concentration of Nastorazepide in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Study (Basolateral to Apical): Perform the reverse transport experiment to determine the efflux ratio.
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vitro Dissolution Testing for Solid Dispersions
-
Objective: To compare the dissolution rate of a Nastorazepide amorphous solid dispersion to the crystalline drug.
-
Methodology:
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that mimics intestinal fluid (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).
-
Procedure: a. Add a precisely weighed amount of the Nastorazepide solid dispersion or crystalline drug to the dissolution vessel. b. Begin paddle rotation at a specified speed (e.g., 75 RPM). c. At various time points (e.g., 5, 10, 15, 30, 60, 120 minutes), withdraw samples from the dissolution medium. d. Filter the samples immediately. e. Analyze the concentration of dissolved Nastorazepide using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for comparison.
-
Disclaimer: Nastorazepide is a research compound. The information provided here is for guidance in a research setting and is based on general principles of drug formulation and bioavailability enhancement. Specific experimental conditions for Nastorazepide must be optimized by the end-user.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Nastorazepide to other CCK2R antagonists like Netazepide.
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of two prominent cholecystokinin-2 receptor (CCK2R) antagonists, Nastorazepide and Netazepide. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Nastorazepide (Z-360) and Netazepide (YF476) are both potent and selective antagonists of the cholecystokinin-2 receptor (CCK2R), a G protein-coupled receptor involved in various physiological and pathophysiological processes, including anxiety, pain, and certain types of cancer.[1][2][3][4] Both compounds are benzodiazepine derivatives and have been investigated in clinical trials for various indications.[1][2][5][6] This guide aims to provide a direct comparison of their efficacy based on available experimental data.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of Nastorazepide and Netazepide in inhibiting the binding of a natural ligand to the CCK2R. It is important to note that the metrics provided (Kᵢ and IC₅₀) are different but related measures of inhibitory potency. Kᵢ represents the inhibition constant, while IC₅₀ is the concentration of an inhibitor required to reduce the response by half.
| Antagonist | Metric | Value (nM) | System |
| Nastorazepide | Kᵢ | 0.47 | Human CCK-2 receptor binding assay with [³H]CCK-8[1] |
| Netazepide | IC₅₀ | 2.7 | Isolated rat stomach ECL cells, inhibition of gastrin-evoked pancreastatin secretion[7] |
Experimental Protocols
The data presented above were obtained through specific experimental methodologies. Below are detailed descriptions of the protocols for the key experiments cited.
Competitive Radioligand Binding Assay for Nastorazepide
This assay determines the affinity of a compound (Nastorazepide) for a receptor (CCK2R) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Kᵢ) of Nastorazepide for the human CCK2 receptor.
Materials:
-
Human CCK2 receptor preparation (e.g., cell membrane homogenates from a cell line overexpressing the receptor).
-
Radiolabeled ligand: [³H]CCK-8 (Cholecystokinin-8, tritiated).
-
Nastorazepide (Z-360) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the human CCK2 receptor preparation, a fixed concentration of [³H]CCK-8, and varying concentrations of Nastorazepide is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC₅₀ value of Nastorazepide, which is the concentration that inhibits 50% of the specific binding of [³H]CCK-8. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay for Netazepide in Isolated ECL Cells
This assay measures the functional consequence of receptor antagonism, in this case, the inhibition of gastrin-stimulated secretion from enterochromaffin-like (ECL) cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Netazepide on gastrin-induced pancreastatin secretion from isolated rat stomach ECL cells.[7]
Materials:
-
Isolated and cultured rat stomach ECL cells.[7]
-
Gastrin (a CCK2R agonist) at a maximally effective concentration (10 nM).[7]
-
Netazepide (YF476) at various concentrations.[7]
-
Culture medium.
-
Radioimmunoassay (RIA) kit for pancreastatin.
Procedure:
-
Cell Culture: Isolated rat stomach ECL cells are cultured for 48 hours in the presence of a low concentration of gastrin (0.1 nM).[7]
-
Pre-incubation: The cells are washed and then incubated with various concentrations of Netazepide alone or with a combination of Netazepide and a maximally effective concentration of gastrin (10 nM) for 30 minutes.[7]
-
Secretion Measurement: The amount of pancreastatin secreted into the culture medium is determined by radioimmunoassay.[7]
-
Data Analysis: Dose-response curves are constructed by plotting the inhibition of gastrin-evoked pancreastatin secretion against the concentration of Netazepide. The IC₅₀ value is then determined from this curve.[7]
Visualizations
CCK2R Signaling Pathway
The cholecystokinin-2 receptor, upon activation by its endogenous ligands gastrin or cholecystokinin, primarily signals through the Gq alpha subunit of the heterotrimeric G protein. This initiates a cascade of intracellular events, as depicted in the following diagram.
CCK2R signaling cascade initiated by ligand binding and inhibited by antagonists.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates a generalized workflow for a competitive binding assay, a fundamental technique for characterizing the efficacy of receptor antagonists like Nastorazepide and Netazepide.
Generalized workflow for determining antagonist potency via competitive binding.
References
- 1. Targeting CCK2R for pancreatic cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. bps.ac.uk [bps.ac.uk]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Various CCK2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several cholecystokinin-2 receptor (CCK2R) antagonists. The objective is to offer a clear, data-driven comparison to aid in research and development efforts within the field. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows.
Introduction to CCK2R Antagonists
The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a G protein-coupled receptor involved in various physiological processes, including gastric acid secretion, anxiety, and pain perception. Its role in these pathways has made it a significant target for drug development, leading to the investigation of numerous antagonists. Understanding the pharmacokinetic profiles of these antagonists is crucial for evaluating their therapeutic potential and designing effective clinical trials. This guide focuses on a selection of CCK2R antagonists for which pharmacokinetic data is available in the public domain.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for netazepide and proglumide in humans. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion of these compounds.
Table 1: Pharmacokinetic Profile of Netazepide (YF476) in Healthy Human Subjects
| Dose | Cmax (ng/mL) | Tmax (h) | AUC(0,t) (ng·h/mL) | t1/2 (h) | Study Type |
| 25 mg | 120 (76–188) | 0.75 (0.5–4.0) | 196 (160–300) | 3.4 (2.0–7.3) | Repeated Dose[1] |
| 100 mg | 569 (270–958) | 1.0 (0.5–2.0) | 933 (686–1379) | 4.1 (2.8–6.3) | Repeated Dose[1] |
| 100 mg | - | ~1 | - | ~7 | Single Dose[1] |
Data are presented as mean (range) or median where specified.
Table 2: Pharmacokinetic Profile of Proglumide in Humans
| Population | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Healthy Controls | 400 mg | 7847 | ~1 | 3 |
| Child-Pugh A Cirrhosis | 400 mg | 9721 | ~1 | - |
| Child-Pugh B Cirrhosis | 400 mg | 10,635 | ~1 | - |
Data from a single-dose study.[2][3]
Qualitative Pharmacokinetic Profiles of Other CCK2R Antagonists
For the following CCK2R antagonists, specific quantitative human pharmacokinetic data (Cmax, Tmax, AUC, t1/2) were not publicly available at the time of this review.
-
JNJ-26070109: This compound is described as a novel, orally bioactive, and selective CCK2R antagonist with good pharmacokinetic properties.[1][4][5] Studies in rats indicate a complex and long-lived pharmacokinetic profile.[4] A study in rats showed that a 30 µmol/kg dose resulted in a plasma concentration of 2.7 ± 0.04 µM.[4] However, detailed human pharmacokinetic parameters have not been published.
-
Nastorazepide (Z-360): An orally active 1,5-benzodiazepine derivative and a potent gastrin/CCK-2 receptor antagonist.[5] A Phase I clinical trial (NCT01776463) was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple doses of Z-360 in healthy subjects. While the trial has been completed, the detailed pharmacokinetic results are not yet publicly available in peer-reviewed literature.
-
Itriglumide (CR2093): Information on the human pharmacokinetic profile of itriglumide is limited in the public domain. It is known as a CCK2R preferring antagonist, but specific quantitative data from clinical trials are not readily accessible.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available. However, based on standard practices for pharmacokinetic studies, the following methodologies are generally employed.
General Protocol for a Single-Dose, Crossover Pharmacokinetic Study:
-
Subject Recruitment: Healthy volunteers are recruited after providing informed consent. A screening process, including medical history, physical examination, and laboratory tests, ensures subjects meet the inclusion criteria.
-
Study Design: A randomized, single-dose, crossover design is often used. This involves each subject receiving the investigational drug and a placebo or active comparator in a random order, with a washout period between treatments.
-
Drug Administration: The drug is administered orally, typically after an overnight fast.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of the drug and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
Netazepide Study Methodology: The studies on netazepide were randomized, double-blind, crossover studies in healthy subjects.[6] Blood samples were collected frequently to measure plasma netazepide concentrations and calculate pharmacokinetic parameters.[6]
Proglumide Study Methodology: The proglumide study was a prospective, open-label, single-dosing clinical trial.[2] Subjects received a single 400 mg oral dose of proglumide.[2][3] Blood and urine samples were collected at baseline and at various time points up to 24 hours post-dose.[2][3] Drug concentrations were measured by mass spectrometry to determine pharmacokinetic parameters.[2][3]
Visualizations
CCK2R Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon the binding of agonists like gastrin or cholecystokinin to the CCK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Nastorazepide Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Nastorazepide (Z-360), a selective cholecystokinin-2 (CCK-2) receptor antagonist, with its key alternative, Netazepide. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of their respective pharmacological profiles, efficacy, and mechanisms of action. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Comparative Analysis of Nastorazepide and Netazepide
Nastorazepide and Netazepide are both orally active, small molecule antagonists of the cholecystokinin-2 (CCK-2) receptor, also known as the gastrin receptor.[1][2] Their development has been driven by the involvement of the CCK-2 receptor in various physiological and pathological processes, including gastric acid secretion and the growth of certain tumors.[3][4] Both compounds have advanced to Phase II clinical trials, positioning them as promising therapeutic agents.[3][5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data from published research to facilitate a direct comparison of Nastorazepide and Netazepide.
| Parameter | Nastorazepide (Z-360) | Netazepide (YF476) | Reference Compound(s) | Experimental System | Source |
| Binding Affinity (Ki) | 0.47 nM | Not Reported | [3H]CCK-8 | Human CCK-2 Receptor | [1][6] |
| Inhibitory Potency (IC50) | Not Reported | 2.7 nM | Gastrin | Isolated Rat Stomach ECL Cells | [7] |
| Inhibitory Potency (IC50) | Not Reported | YM022: 0.5 nM, AG041R: 2.2 nM | Gastrin | Isolated Rat Stomach ECL Cells | [7] |
| Inhibitory Potency (IC50) | Not Reported | L-740,093: 7.8 nM, JB93182: 9.3 nM, RP73870: 9.8 nM | Gastrin | Isolated Rat Stomach ECL Cells | [7] |
| Inhibitory Potency (IC50) | Not Reported | PD135158: 76 nM, PD136450: 135 nM, PD134308: 145 nM | Gastrin | Isolated Rat Stomach ECL Cells | [7] |
| CCK-1 Receptor Antagonist (IC50) | Not Reported | Devazepide: ~800 nM | Gastrin | Isolated Rat Stomach ECL Cells | [7] |
Table 1: Comparative in vitro activity of Nastorazepide and Netazepide.
| Study Type | Model | Nastorazepide (Z-360) Treatment | Observed Effect | Source |
| Antitumor Activity | Subcutaneous xenograft of MiaPaCa2 cells in nude mice | 10, 30, and 100 mg/kg, p.o., once daily for 21 days | Dose-dependent inhibition of tumor growth with final tumor weight inhibition of 16.5%, 39.6%, and 41.7% respectively. | [6] |
| Antitumor Activity | PAN-1 orthotopic mouse model | In combination with Gemcitabine | Inhibition of pancreatic tumor growth. | [6] |
| Metastasis Inhibition | C170HM2 mouse model | 3-100 mg/kg, p.o., once daily | Inhibition of colorectal cancer liver metastasis. | [6] |
| Survival | MGLVA1 ascites mouse model | 3-100 mg/kg, p.o., once daily | Increased survival. | [6] |
Table 2: In vivo efficacy of Nastorazepide in preclinical cancer models.
| Study Type | Patient Population | Netazepide Treatment | Observed Effect | Source |
| Phase II Clinical Trial | Patients with type 1 gastric neuroendocrine tumors (NETs) | 50 mg or 25 mg once daily for 52 weeks | Cleared all tumors in 5 out of 13 patients. Reduced the number and size of tumors in the remaining patients. Normalized plasma or serum Chromogranin A (CgA) in all patients. | [2] |
| Phase II Clinical Trial | Patients with non-dysplastic Barrett's Esophagus | 25 mg once daily for 12 weeks | No significant effect on cellular proliferation (primary endpoint). Increased expression of gastric phenotype genes and decreased expression of intestinal markers. | [8][9] |
Table 3: Clinical trial outcomes for Netazepide.
Mechanism of Action and Signaling Pathways
Nastorazepide exerts its effects by antagonizing the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and cholecystokinin. Published research indicates that Nastorazepide inhibits the production of several key signaling molecules and reduces the phosphorylation of important kinases involved in cell growth, survival, and inflammation.
Specifically, Nastorazepide has been shown to inhibit the expression of Interleukin-1 beta (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][6] Furthermore, it reduces the phosphorylation of Akt, a central kinase in the PI3K/Akt signaling pathway that promotes cell survival, and NR2B, a subunit of the NMDA receptor involved in neuronal signaling.[1][6]
References
- 1. Facebook [cancer.gov]
- 2. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Potential clinical indications for a CCK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Reproducibility of Experimental Outcomes Using Nastorazepide Hemicalcium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nastorazepide hemicalcium, a potent and selective cholecystokinin-2 (CCK-2) receptor antagonist, with other relevant compounds in the field. The focus is on the reproducibility of experimental outcomes, supported by available preclinical and clinical data. While direct comparative studies on reproducibility are limited, this guide synthesizes data from multiple sources to offer an objective overview of the consistency of findings.
Executive Summary
This compound (also known as Z-360) has demonstrated consistent effects as a CCK-2 receptor antagonist in various preclinical models, particularly in the context of pancreatic and colorectal cancer. Its mechanism of action involves the inhibition of key signaling pathways, leading to reduced tumor growth and pain relief. When compared to other CCK-2 receptor antagonists such as Netazepide (YF476) and the non-selective antagonist Proglumide, Nastorazepide shows a comparable, and in some aspects, a more potent preclinical profile. The reproducibility of its anti-tumor effects in combination with chemotherapy, such as gemcitabine, has been suggested in both preclinical and early-phase clinical trials. However, as with many targeted therapies, variability in outcomes can be influenced by the specific cancer model and experimental conditions.
Data Presentation: Comparative Analysis of CCK-2 Receptor Antagonists
The following tables summarize key quantitative data from various studies to facilitate a comparison of this compound with its alternatives.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Selectivity (CCK-1 vs CCK-2) | Reference |
| Nastorazepide (Z-360) | Human CCK-2 | 0.47 | 672-fold for CCK-2 | [1][2] |
| Netazepide (YF476) | Rat CCK-2 | ~2.7 | High | [3] |
| L-365,260 | Guinea Pig CCK-2 | ~1.8-8 | Low | |
| Devazepide | Rat CCK-1 | High | High for CCK-1 | [3] |
Table 2: Preclinical In Vivo Efficacy in Pancreatic Cancer Models
| Compound | Animal Model | Cell Line | Dosage & Administration | Key Findings | Reference |
| Nastorazepide (Z-360) | Nude Mice | MIA PaCa-2 (subcutaneous xenograft) | 10, 30, 100 mg/kg, p.o., daily for 21 days | Dose-dependent tumor growth inhibition (16.5%, 39.6%, 41.7% respectively)[1] | [1] |
| Nastorazepide (Z-360) | Nude Mice | PAN-1 (orthotopic) | 30, 100 mg/kg, p.o., daily | No significant monotherapy effect; inhibited tumor growth in combination with Gemcitabine[1] | [1] |
| Proglumide | Athymic Mice | PANC-1 (orthotopic) | Not specified | Reduced stromal collagen and tumor fibrosis[4] | [4] |
Table 3: Clinical Trial Outcomes in Pancreatic Cancer
| Compound | Trial Phase | Combination Therapy | Key Efficacy Endpoints | Reference |
| Nastorazepide (Z-360) | Phase Ib/IIa | Gemcitabine | Stable disease in 62.5% (120 mg) and 25% (240 mg) of patients vs 60% in placebo[5] | [5] |
Experimental Protocols
Key Experiment: In Vivo Tumor Growth Inhibition Study
Objective: To assess the in vivo efficacy of a CCK-2 receptor antagonist in a pancreatic cancer xenograft model.
Materials:
-
6-8 week old female BALB/c nude mice
-
MIA PaCa-2 human pancreatic cancer cells
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Cell Culture: MIA PaCa-2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 MIA PaCa-2 cells in 100 µL of sterile PBS is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100 mm³). Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound orally (e.g., 10, 30, or 100 mg/kg) once daily.
-
Control Group: Administer the vehicle control orally once daily.
-
-
Data Collection: Continue treatment for a predetermined period (e.g., 21 days). Monitor animal weight and tumor volume throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Mandatory Visualization
Caption: Nastorazepide's mechanism of action.
Caption: In vivo tumor growth inhibition workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist Z-360 in combination with gemcitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nastorazepide's performance against historical gastrin antagonists.
A comprehensive guide comparing the performance of Nastorazepide against historical gastrin antagonists for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Nastorazepide's performance with historical gastrin antagonists, supported by experimental data. It details the methodologies for key experiments and visualizes critical biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Gastrin Antagonists
The following table summarizes the binding affinities of Nastorazepide and historical gastrin antagonists for the cholecystokinin-2 receptor (CCK-2R), also known as the gastrin receptor. Lower Ki and IC50 values indicate higher binding affinity.
| Compound | Class | Ki (nM) for CCK-2R | IC50 (nM) for CCK-2R | Selectivity (CCK-2R vs CCK-1R) |
| Nastorazepide (Z-360) | 1,5-Benzodiazepine | 0.47[1] | - | 672-fold[2] |
| Netazepide (YF476) | 1,3,4-Benzotriazepine | 0.19 (human)[3] | - | 4,100-fold[3] |
| YM022 | 1,4-Benzodiazepine | 0.068[4][5] | 0.73 (canine)[4] | >900-fold[4] |
| L-365,260 | 1,4-Benzodiazepine | 1.9 - 2.0[6] | 2[7][8] | 140-fold[7] |
| Proglumide | Glutaramic acid derivative | - | 800,000[9] | Non-selective[10] |
| Benzotript | Tryptophan derivative | - | 1,000,000[11] | Non-selective[12] |
In Vivo Performance: Anti-Tumor Efficacy
This table provides a comparative overview of the in vivo anti-tumor effects of Nastorazepide and historical gastrin antagonists.
| Compound | Cancer Model | Dosing | Key Findings |
| Nastorazepide | Pancreatic cancer xenografts (MIA PaCa-2) | 10, 30, 100 mg/kg, p.o., daily | Dose-dependent inhibition of tumor growth (16.5%, 39.6%, and 41.7% inhibition, respectively)[1]. |
| L-365,260 | Pancreatic cancer xenografts (AR42J) | 5 mg/kg/day, p.o. | Blocked gastrin-stimulated tumor growth[13]. |
| Proglumide | Colon cancer xenografts (MC-26) | 250 mg/kg, i.p., tid | Inhibited tumor growth and prolonged survival[14]. |
| Gastrin-17 | Gastric (MKN45) and colorectal (HT29) cancer xenografts | 10 µ g/mouse/day , s.c. | Stimulated tumor growth[15]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay for CCK-2 Receptor Affinity
This protocol is used to determine the binding affinity of a compound for the CCK-2 receptor.
1. Membrane Preparation:
- Homogenize tissues or cells expressing the CCK-2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
- Centrifuge the homogenate at low speed to remove large debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
- Wash the pellet with fresh buffer and resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
- On the day of the assay, thaw and resuspend the membrane pellet in the final binding buffer.
2. Competitive Binding Assay:
- In a 96-well plate, add the membrane preparation, the unlabeled test compound at various concentrations, and a fixed concentration of a radiolabeled ligand that binds to the CCK-2 receptor (e.g., [3H]CCK-8 or [125I]CCK-8).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.
- Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Tumor Growth Inhibition Study
This protocol assesses the efficacy of a gastrin antagonist in inhibiting tumor growth in an animal model.
1. Cell Culture and Xenograft Implantation:
- Culture a cancer cell line known to express the gastrin receptor (e.g., MIA PaCa-2, AR42J, MKN45).
- Harvest the cells and resuspend them in a suitable medium.
- Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude mice).
2. Treatment Administration:
- Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of the test compound).
- Administer the treatment as specified (e.g., oral gavage, intraperitoneal injection) and at the designated frequency and duration.
3. Tumor Growth Measurement:
- Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 3-4 days).
- Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
4. Data Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
- Perform statistical analysis to assess the significance of the observed differences.
Mandatory Visualizations
Gastrin Receptor Signaling Pathway
Caption: Gastrin binding to CCK-2R activates downstream signaling pathways promoting cell growth.
Experimental Workflow: Radioligand Binding Assay
Caption: A stepwise workflow for determining the binding affinity of gastrin antagonists.
Logical Relationship: Antagonist Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medkoo.com [medkoo.com]
- 9. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proglumide - Wikipedia [en.wikipedia.org]
- 11. Evidence that proglumide and benzotript antagonize secretagogue stimulation of isolated gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzotript - Wikipedia [en.wikipedia.org]
- 13. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Gastrin: growth enhancing effects on human gastric and colonic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nastorazepide Hemicalcium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Nastorazepide hemicalcium, a gastrin/CCK-2 receptor antagonist and a 1,5-benzodiazepine derivative. Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Operational Plan
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous chemical waste. The primary operational plan involves strict adherence to institutional and local regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain.[1]
Key Principles for Disposal:
-
Waste Characterization: The initial step is to classify this compound waste as hazardous. This determination should be made by trained personnel in accordance with the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[1]
-
Controlled Substance Regulations: As a benzodiazepine derivative, this compound may be subject to controlled substance regulations.[2][3] In the United States, the Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal.[2] Researchers must consult and follow their institution's specific procedures for the disposal of controlled substances.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
-
Personal Protective Equipment (PPE): Before handling this compound, wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[4][5] Incompatible chemicals must be kept separate to avoid dangerous reactions.[4][5][6]
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[4][6] The container must be in good condition and have a secure lid.
-
Label the container clearly with the words "Hazardous Waste."[6]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name and contact information of the principal investigator.[6]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated.
-
Keep the waste container closed except when adding waste.[4]
-
Utilize secondary containment, such as a tray, to contain any potential spills or leaks.[4][5]
-
-
Disposal Request:
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Thoroughly empty the container. If any solid residue remains, it must be disposed of as hazardous waste.[4]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[4]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
After thorough rinsing and drying, obliterate or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policy.[4]
Hypothetical Chemical Inactivation
For benzodiazepine derivatives, chemical inactivation may be a method to render the compound non-retrievable, a key requirement for DEA compliance.[1][2] A potential, though unvalidated for this compound, method involves hydrolysis to cleave the diazepine ring.[1] This procedure should only be attempted by trained chemists in a controlled laboratory setting and after thorough validation on a small scale.
Disclaimer: This hypothetical protocol is for informational purposes only and must be validated before use.
-
Preparation: In a chemical fume hood, dissolve the this compound waste in an appropriate solvent within a suitable reaction vessel.
-
Acidification: Slowly add a strong acid (e.g., hydrochloric acid) to the mixture while stirring to facilitate hydrolysis.
-
Neutralization: After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.
-
Final Disposal: The resulting neutralized solution must still be collected and disposed of as hazardous chemical waste through your institution's EHS department.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not exceed 10 gallons of hazardous waste per lab. | [4] |
| Container Rinsate Collection | First rinse (or first three for highly toxic) must be collected as hazardous waste. | [4] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Logistical Information for Handling Nastorazepide Hemicalcium
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Nastorazepide hemicalcium, a potent gastrin/CCK-2 receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental protocols.
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound must be handled with appropriate containment measures. The following table summarizes the required personal protective equipment.
| Operation | Required PPE | Notes |
| Weighing and Aliquoting (Solid) | - Disposable, solid-front lab coat- Double nitrile gloves- Safety glasses with side shields- Particulate respirator (e.g., N95/FFP2 or higher) | To be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation and Handling | - Disposable, solid-front lab coat- Double nitrile gloves- Safety glasses with side shields or goggles | Work should be conducted in a chemical fume hood. |
| In Vitro/In Vivo Administration | - Disposable lab coat- Nitrile gloves- Safety glasses | Additional PPE may be required based on the specific experimental procedure. |
| Waste Disposal | - Disposable lab coat- Heavy-duty nitrile or neoprene gloves- Safety goggles- Face shield (if splashing is possible) | Handle all waste as hazardous. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Maintain a detailed inventory of the compound.
2.2. Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure the chemical fume hood or ventilated enclosure is functioning correctly. Prepare all necessary equipment (spatulas, weigh boats, tubes, solvent) and place them inside the hood.
-
Weighing: Don the appropriate PPE as specified in the table above. Carefully weigh the desired amount of this compound.
-
Solubilization: Add the appropriate solvent to the solid compound in a closed container within the fume hood. Ensure complete dissolution before removing from the hood.
-
Cleaning: Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol) and dispose of all single-use items as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous chemical waste.
3.2. Step-by-Step Disposal Procedure:
-
Containment: Place all contaminated solid and liquid waste into their respective, properly labeled hazardous waste containers at the point of generation.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.
Experimental Protocols and Signaling Pathways
Signaling Pathway of CCK-2 Receptor and Inhibition by Nastorazepide
Nastorazepide is an antagonist of the Cholecystokinin-2 (CCK-2) receptor, a G-protein coupled receptor (GPCR). Activation of the CCK-2 receptor by its endogenous ligand, gastrin, initiates a signaling cascade that can promote cell proliferation and inflammation. Nastorazepide blocks this activation. The diagram below illustrates the primary signaling pathway.[1][2][3][4][5]
Caption: CCK-2 Receptor signaling pathway and its inhibition by Nastorazepide.
Experimental Workflow: In Vitro Characterization of this compound
The following diagram outlines a typical workflow for characterizing the in vitro activity of a CCK-2 receptor antagonist like this compound.
Caption: A typical experimental workflow for in vitro characterization.
Detailed Methodology: Radioligand Binding Assay for CCK-2 Receptor
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human CCK-2 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human CCK-2 receptor.
-
Radioligand: A high-affinity radiolabeled CCK-2 receptor ligand (e.g., [3H]-Gastrin).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Fluid and Counter.
2. Procedure:
-
Prepare Reagents:
-
Dilute the cell membranes in assay buffer to a final concentration that provides adequate signal-to-noise ratio.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a concentration near its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled CCK-2 receptor ligand.
-
Competitive Binding: Add cell membranes, radioligand, and the serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastrin acting on the cholecystokinin2 receptor induces cyclooxygenase-2 expression through JAK2/STAT3/PI3K/Akt pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
